molecular formula C12H10FNO3 B1583417 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 318-35-4

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B1583417
CAS No.: 318-35-4
M. Wt: 235.21 g/mol
InChI Key: LNPRCADPRULVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPRCADPRULVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351825
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-00-6, 318-35-4
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a high-value intermediate in the landscape of medicinal chemistry and organic synthesis. Belonging to the quinolone family, its structure is distinguished by a fluorine atom at the 6-position, a modification known to significantly enhance biological activity and modulate pharmacokinetic properties.[1][2] This compound is not merely a synthetic curiosity; it is a foundational building block for a diverse range of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Its utility is deeply rooted in its unique chemical reactivity and the biological significance of the 4-quinolone scaffold, which is central to the mechanism of action for numerous established drugs.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its physical and chemical properties, a validated synthesis protocol, and an overview of its critical applications.

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and behavior in various experimental settings. The compound typically presents as an off-white solid with a high melting point, indicating considerable thermal stability.[1][2] Its predicted low water solubility suggests that it is not likely to be mobile in aqueous environmental systems.[5]

PropertyValueSource(s)
CAS Number 318-35-4[1][2][6]
Molecular Formula C₁₂H₁₀FNO₃[1][2][6][7]
Molecular Weight 235.21 g/mol [1][2][6]
Appearance Off-white powder[1][2]
Melting Point >300 °C or 320-323 °C[1][2][6]
Boiling Point 338.5 ± 37.0 °C (Predicted)[6]
Density 1.353 ± 0.06 g/cm³ (Predicted)[6]
Storage Store at 2-8 °C under inert gas[6]

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by a crucial structural feature: keto-enol tautomerism. This equilibrium has profound implications for its reactivity and, most importantly, its interaction with biological targets.

Keto-Enol Tautomerism: The Key to Biological Activity

Like other 4-hydroxyquinoline derivatives, this molecule exists as a dynamic equilibrium between two tautomeric forms: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[4][8] Extensive studies, including spectroscopic analysis and computational modeling, have shown that the keto tautomer is predominantly favored in both solid and solution states.[9]

This preference is not trivial. For the vast class of quinolone antibacterial agents, the biological activity is intrinsically linked to the keto form.[4] In silico docking studies have established that the 4-oxo group and the adjacent N-H proton of the keto tautomer are critical for forming key hydrogen bonding interactions within the active sites of target enzymes like DNA gyrase and topoisomerase IV.[4][8] Tautomerization away from this bioactive conformation can lead to a loss of pharmacological activity.[8][9] Therefore, understanding and controlling this equilibrium is a central theme in the design of new quinolone-based drugs.

Tautomerism enol keto enol->keto Equilibrium

Keto-enol tautomeric equilibrium of the core structure.
Synthetic Versatility

As a synthetic intermediate, the compound offers several reactive sites for further functionalization. The nitrogen atom of the quinolone ring can undergo reactions such as N-alkylation to introduce diverse substituents, a common strategy in modifying the pharmacokinetic profile of fluoroquinolones.[10][11] The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, another key functional group for biological activity, or can be modified to form amides and other derivatives.[12] This synthetic flexibility makes it an invaluable platform for generating libraries of novel compounds for drug discovery campaigns.[1][3][13]

Synthesis Methodology

The most established and reliable method for synthesizing this compound is a variation of the Gould-Jacobs reaction. This process involves two primary steps: the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinolone ring system.

Experimental Protocol: Gould-Jacobs Synthesis[15]

This protocol describes a proven method for the gram-scale synthesis of the title compound.

Causality and Experimental Choices:

  • Nitrogen Atmosphere: The initial reaction is conducted under nitrogen to prevent oxidation of the aniline starting material at high temperatures.

  • Diethyl Ethoxymethylenemalonate (DEEM): DEEM is a classic reagent for this reaction. The ethoxymethylene group acts as a masked aldehyde, which condenses with the aniline, while the two ester groups provide the necessary framework for the subsequent cyclization.

  • High-Temperature Cyclization: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier. Diphenyl ether is used as a high-boiling solvent (B.P. 259 °C) to achieve the necessary reflux temperature for the reaction to proceed efficiently.

  • Precipitation with Diethyl Ether: Upon cooling, the product is less soluble in the nonpolar diphenyl ether/diethyl ether mixture than the starting materials or byproducts, allowing for its isolation via simple filtration.

Step-by-Step Methodology:

  • Step 1: Condensation a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (66.6 g, 0.6 mole) and diethyl ethoxymethylenemalonate (129.79 g, 0.6 mole). b. Heat the mixture to 140 °C under a nitrogen atmosphere. c. Maintain this temperature for approximately one hour, allowing the ethanol generated during the condensation to distill off.

  • Step 2: Cyclization a. To the resulting intermediate mixture, add diphenyl ether (500 ml). b. Heat the mixture to its reflux temperature (approx. 250-260 °C) with stirring. c. Maintain the reflux for 15 minutes to ensure complete cyclization.

  • Step 3: Isolation and Purification a. Remove the heat source and allow the reaction mixture to cool to room temperature. b. Add diethyl ether to the cooled mixture to precipitate the product. c. Collect the solid product by filtration. d. Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether. e. Air-dry the product to yield this compound (yield: 97.3 g, 69%).

SynthesisWorkflow start Combine Reactants: 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate step1 Step 1: Condensation Heat to 140°C under N₂ (1 hour) start->step1 intermediate Formation of Intermediate (Ethanol removed via distillation) step1->intermediate step2 Step 2: Cyclization Add Diphenyl Ether Reflux for 15 minutes intermediate->step2 step3 Step 3: Isolation Cool to Room Temperature Precipitate with Diethyl Ether step2->step3 filtration Filtration & Washing (Wash with Diethyl Ether) step3->filtration product Final Product: This compound filtration->product

Workflow for the Gould-Jacobs synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile precursor for synthesizing biologically active molecules.[1][3] The 6-fluoro-4-quinolone scaffold is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.

  • Antimicrobial Agents: This compound is a direct precursor to potent fluoroquinolone antibiotics.[10][14] Further synthetic steps, such as N-alkylation and substitution at the 7-position, can be performed to generate compounds with broad-spectrum antibacterial activity.[11][15] The fluorine atom at C-6 is particularly crucial for enhancing activity against Gram-negative bacteria by improving cellular penetration and DNA gyrase inhibition.[16]

  • Anticancer and Antimalarial Drugs: The 4-quinolone core is not limited to antibacterial applications. Derivatives have shown promise as anticancer and antimalarial agents.[3][11][13] For instance, quinolone 3-esters have been investigated for their activity against the Plasmodium falciparum parasite, which causes malaria.[8]

  • Agrochemicals and Material Science: Beyond pharmaceuticals, quinoline derivatives are explored for their potential in developing agrochemicals like fungicides or herbicides.[17] The stable heterocyclic structure also allows for its incorporation into polymers to enhance properties such as UV resistance.[17]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][18]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[18] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.[5]

Conclusion

This compound is a cornerstone intermediate for chemical and pharmaceutical research. Its robust synthesis, versatile reactivity, and the inherent biological significance of its core structure make it an indispensable tool. The compound's critical keto-enol tautomerism directly influences its biological function, highlighting the importance of fundamental chemical principles in modern drug design. For scientists and researchers in drug development, a thorough understanding of this molecule's properties and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, identified by CAS number 318-35-4, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. This off-white powder is a highly functionalized quinoline derivative, a class of compounds renowned for their broad spectrum of biological activities. The strategic placement of a fluorine atom at the C-6 position, a hydroxyl group at C-4, and an ethyl carboxylate at C-3 bestows upon this molecule a unique reactivity profile, making it a valuable precursor for a diverse array of therapeutic agents. Its primary significance lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial drugs.[1][2] Furthermore, its structural scaffold is actively being explored for the development of novel anti-inflammatory, anticancer, and antiviral agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications in modern drug discovery and development.

Physicochemical and Structural Properties

This compound is a stable organic compound with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol .[3] It is characterized by a high melting point, typically exceeding 300°C, indicating its crystalline and stable nature.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 318-35-4[1]
Molecular Formula C₁₂H₁₀FNO₃[3]
Molecular Weight 235.21 g/mol [3]
Appearance Off-white powder[1]
Melting Point > 300 °C[1][4]
Boiling Point (Predicted) 338.5 ± 37.0 °C[5]
Density (Predicted) 1.353 ± 0.06 g/cm³[5]
pKa (Predicted) 2.40 ± 0.50[5]
Storage Temperature 0 - 8 °C, under inert gas[1][5]

The structure of this compound is subject to keto-enol tautomerism, a common feature for 4-hydroxyquinolines.[6][7] It predominantly exists in the 4-oxo form (4-quinolone), which is crucial for its biological activity, particularly in the context of fluoroquinolone antibiotics.[8][9] This tautomeric equilibrium can be influenced by the solvent and pH.

Synthesis and Purification

The most established and widely employed method for the synthesis of this compound is a variation of the Gould-Jacobs reaction .[8][10][11] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[10]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established synthetic procedures.[12]

Materials:

  • 4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Diethyl ether

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Condensation: In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

  • Heat the mixture to 140°C for approximately one hour, allowing the ethanol byproduct to distill off.

  • Cyclization: After the initial reaction, add diphenyl ether to the flask to serve as a high-boiling solvent.

  • Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes to facilitate the intramolecular cyclization.

  • Isolation and Purification: Cool the reaction mixture to room temperature.

  • Add diethyl ether to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

  • Air-dry the purified this compound.

This method typically yields the desired product in good purity and with a yield of around 69%.[12]

SynthesisWorkflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Isolation & Purification reagents1 4-fluoroaniline + Diethyl ethoxymethylenemalonate intermediate Anilidomethylenemalonate intermediate reagents1->intermediate Heat (140°C) - Ethanol cyclization Intramolecular Cyclization intermediate->cyclization Diphenyl ether Reflux (~250°C) precipitation Precipitation with Diethyl Ether cyclization->precipitation filtration Filtration & Washing precipitation->filtration product Ethyl 6-fluoro-4- hydroxyquinoline-3-carboxylate filtration->product

A generalized workflow for the Gould-Jacobs synthesis of this compound.

Mechanism of Action and Pharmacology

The primary pharmacological significance of this compound stems from its role as a precursor to fluoroquinolone antibiotics .[2] The broader class of quinolone antibiotics exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV .[13][14][15]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[16] DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[13] Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[15] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[14][16] The fluorine atom at the C-6 position, a hallmark of fluoroquinolones, significantly enhances the drug's penetration into bacterial cells and its binding affinity for the target enzymes, thereby increasing its antibacterial potency.[2]

Quinolone_MoA cluster_bacteria Bacterial Cell quinolone Fluoroquinolone (derived from CAS 318-35-4) dna_gyrase DNA Gyrase quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits bacterial_dna Bacterial DNA dna_gyrase->bacterial_dna Supercoiling cleaved_complex Stabilized Enzyme-DNA Cleavage Complex dna_gyrase->cleaved_complex Forms topo_iv->bacterial_dna Decatenation topo_iv->cleaved_complex Forms ds_breaks Double-Strand Breaks cleaved_complex->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death Induces

Mechanism of action of fluoroquinolone antibiotics derived from this compound.

Applications in Research and Drug Development

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.

Antimicrobial Drug Discovery

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics .[2] The 4-hydroxyquinoline-3-carboxylate core is the foundational scaffold for this class of drugs. Through a series of chemical modifications, including N-alkylation and substitution at the C-7 position, a diverse array of potent antibacterial agents can be synthesized.[17][18] For example, derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria.[18] Novel fatty amido derivatives have also been synthesized and evaluated for their antimicrobial and anti-biofilm activities.[19]

Anti-inflammatory and Anticancer Research

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents.[1] The ability to readily modify the core structure allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets. For instance, novel carboxylated quinolone derivatives have demonstrated promising cytotoxicity against various cancer cell lines.[19]

Other Research Applications

Beyond drug discovery, this compound is utilized in several other research contexts:

  • Biological Research: It serves as a tool compound for studying the mechanism of action of quinoline derivatives and for probing the function of bacterial topoisomerases.[1]

  • Analytical Chemistry: It is employed as a reference standard in analytical methods, such as HPLC, for the identification and quantification of related compounds in various matrices.[1]

  • Material Science: Its stable chemical structure makes it a candidate for incorporation into polymers and coatings to enhance properties like UV resistance and durability.[20]

  • Agrochemicals: The quinoline core is also found in some agrochemicals, and this compound is explored for the development of new fungicides and herbicides.[20]

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21][22] Avoid inhalation of dust and contact with skin and eyes.[21][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[23] For skin contact, wash off with soap and water.[23] If inhaled, move to fresh air.[21] If swallowed, rinse mouth with water and seek medical attention.[21]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[23] Storage under an inert atmosphere at 2-8°C is recommended.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[21]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably the fluoroquinolone antibiotics. Its versatile and highly functionalized structure provides a robust platform for the development of new therapeutic agents targeting a range of diseases. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, enabling its widespread use in both academic and industrial research. As the challenge of antimicrobial resistance continues to grow, the importance of this key building block in the discovery of next-generation antibiotics and other novel therapeutics is set to increase.

References

Mechanism of action of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Functional Role of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal molecular scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of therapeutic agents. While the compound itself is not typically an end-stage therapeutic, its core structure, the 4-quinolone-3-carboxylic acid motif, is a "privileged scaffold." This guide delves into the mechanistic implications of this scaffold, focusing on how it forms the foundation for highly active pharmaceutical compounds, particularly in the realm of antimicrobials. We will explore the mechanism of action of its most prominent derivatives, the fluoroquinolone antibiotics, and provide practical experimental protocols for synthesizing and evaluating novel compounds derived from this versatile precursor.

The Privileged Scaffold: The 4-Hydroxyquinoline-3-Carboxylic Acid Core

The 4-quinolone-3-carboxylic acid framework is a cornerstone of modern medicinal chemistry, recognized for its ability to form the basis of numerous bioactive molecules.[1] This structural motif is particularly renowned for its role in the development of quinolone and fluoroquinolone antibiotics, which have been mainstays in treating bacterial infections since 1962.[1] The value of this core lies in its specific three-dimensional structure and its capacity for chemical modification at several key positions, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

The discovery of the antibacterial effects of this class of compounds was serendipitous, arising from an intermediate by-product in the synthesis of chloroquine.[2][3] This discovery paved the way for the development of nalidixic acid, the first quinolone antibiotic, and subsequently, the more potent fluoroquinolones. The presence of a fluorine atom, as in this compound, is known to significantly enhance the biological activity of these derivatives.[4][5]

Primary Mechanism of Action: Fluoroquinolone Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors

The most well-characterized mechanism of action for compounds derived from the this compound scaffold is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them excellent targets for antibacterial agents.

  • DNA Gyrase (Gram-Negative Bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that result in bacterial cell death.

  • Topoisomerase IV (Gram-Positive Bacteria): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, thereby halting cell division and leading to cell death.

The 4-quinolone-3-carboxylic acid core is critical for this inhibitory activity. The carboxylate group at position 3 and the ketone at position 4 are essential for binding to the enzyme-DNA complex, often through interactions with magnesium ions.

Signaling Pathway Diagram

Fluoroquinolone_MoA cluster_bacterium Bacterial Cell FQ Fluoroquinolone Derivative Gyrase DNA Gyrase / Topo IV FQ->Gyrase Inhibits Replication DNA Replication & Segregation Gyrase->Replication Enables DSB Double-Strand Breaks Gyrase->DSB Stabilizes Cleaved Complex DNA Bacterial DNA DNA->Replication Death Cell Death DSB->Death Induces

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibacterials: An Expanding Therapeutic Horizon

While the hallmark application is in antibacterial therapy, the 4-quinolone-3-carboxylic acid scaffold is a versatile platform for developing agents with other therapeutic activities. Researchers have synthesized derivatives exhibiting:

  • Anticancer Activity: Certain quinolone derivatives have shown promising cytotoxicity against various cancer cell lines, including DU145, A549, SKOV3, and MCF7.[8]

  • Anti-inflammatory Properties: The core structure is being explored for the development of new anti-inflammatory agents.[4][5]

  • Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes, including matrix metalloproteinases and glycogen synthase kinase-3 (GSK-3).[2][9][10]

  • Antiviral (Anti-HIV) Activity: The scaffold has been used to design compounds that modulate cannabinoid receptors and inhibit HIV integrase.[1]

These diverse applications underscore the importance of this compound as a starting material for combinatorial chemistry and drug discovery campaigns.

Experimental Protocols for Synthesis and Evaluation

The true value of this compound is realized in the laboratory. Below are representative protocols for the synthesis of derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of a Novel N-Substituted Fluoroquinolone Derivative

This protocol outlines a general two-step process to introduce a novel side chain, a common strategy to create new chemical entities for screening.

Step 1: Hydrolysis of the Ethyl Ester

  • Suspend this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 2: Amide Coupling with a Primary Amine

  • Dissolve the carboxylic acid from Step 1 (1 equivalent) in anhydrous Dimethylformamide (DMF).

  • Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add the desired primary amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final N-substituted derivative.

Experimental Workflow Diagram

Synthesis_Workflow Start Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate Step1 Step 1: Ester Hydrolysis (NaOH, Reflux) Start->Step1 Acid 6-fluoro-4-hydroxy quinoline-3-carboxylic acid Step1->Acid Step2 Step 2: Amide Coupling (HBTU, DIPEA, Amine) Acid->Step2 Purify Purification (Column Chromatography) Step2->Purify Final Final N-Substituted Fluoroquinolone Derivative Purify->Final

Caption: General workflow for synthesizing novel fluoroquinolone derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

  • Preparation: Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

  • Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Data Summary

The efficacy of novel derivatives is typically quantified by their MIC values. Lower values indicate higher potency.

CompoundTarget OrganismMIC (µg/mL)Reference
Derivative 8aStaphylococcus aureus MTCC 963.9[8]
Derivative 8aBacillus subtilis MTCC 1214.6 (Anti-biofilm)[8]
CiprofloxacinStaphylococcus aureus0.25 - 1.0(Typical Literature Value)
CiprofloxacinBacillus subtilis0.125 - 0.5(Typical Literature Value)

Conclusion

This compound is more than a mere chemical intermediate; it is a foundational building block that grants access to a rich and diverse chemical space. Its core structure is responsible for the potent antibacterial activity of the vast fluoroquinolone class by targeting essential bacterial enzymes. The continued exploration of derivatives from this scaffold promises new therapeutic agents, not only for combating infectious diseases but also for treating cancer, inflammation, and other complex human conditions. The provided protocols offer a starting point for researchers to harness the potential of this remarkable scaffold in their own drug discovery endeavors.

References

Navigating the Spectroscopic Landscape of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₂H₁₀FNO₃, Molar Mass: 235.21 g/mol ) belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the C-6 position and a hydroxyl group at the C-4 position significantly influences the molecule's electronic properties and potential biological interactions. Accurate interpretation of its spectroscopic data is not merely an academic exercise but a critical step in ensuring the quality and reproducibility of research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester group, and the hydroxyl and amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃ (Ethyl)
~4.3Quartet2H-OCH₂- (Ethyl)
~7.0-8.0Multiplet3HAromatic Protons
~8.5Singlet1HC2-H
~11.0Broad Singlet1HN-H
~12.0Broad Singlet1HO-H

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~14-CH₃ (Ethyl)
~60-OCH₂- (Ethyl)
~105-140Aromatic Carbons (with C-F coupling)
~165C=O (Ester)
~175C4-OH
~180C=O (Ketone tautomer)

Note: These are predicted values. The quinoline core carbons will exhibit complex splitting patterns due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching
~1720StrongC=O stretching (Ester)
~1650StrongC=O stretching (Ketone tautomer)
1600-1450Medium-StrongAromatic C=C stretching
~1250StrongC-O stretching (Ester)
~1200StrongC-F stretching

A theoretical and spectroscopic study of this molecule has been reported, and the IR spectrum is discussed in detail in the scientific literature.[1]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The predicted monoisotopic mass of this compound is 235.0645 Da.[2] In a typical mass spectrum, a molecular ion peak ([M]⁺) at m/z 235 would be expected. Depending on the ionization technique used, other adduct ions such as [M+H]⁺ (m/z 236) or [M+Na]⁺ (m/z 258) may also be observed.[2]

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]⁺235.0639
[M+H]⁺236.0718
[M+Na]⁺258.0537

Source: PubChem CID 710779[2]

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity of the compound. This guide serves as a foundational resource for scientists, empowering them with the knowledge to effectively utilize spectroscopic techniques in their research and development of novel quinoline-based therapeutics.

References

Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate formulation, purification, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate.[3][4][5] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility in various solvents is paramount. Poor solubility can lead to significant challenges during drug development, including difficulties in formulation, reduced absorption in the body, and inconsistent clinical outcomes.[6][7] This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing both expected solubility profiles and a robust experimental protocol for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and explaining its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₃[1][8]
Molecular Weight 235.21 g/mol [1][8]
Appearance Off-white powder[1][2]
Melting Point > 300 °C[1][2]
Predicted pKa ~2.40 ± 0.50[9]
Structure

The high melting point of this compound suggests a stable crystalline lattice with strong intermolecular forces, which often correlates with lower solubility. The predicted pKa indicates that the 4-hydroxy group is acidic, and its ionization state will be highly dependent on the pH of the solvent, a key factor in its aqueous solubility.

Theoretical Principles Governing Solubility

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of several factors. For this compound, the following principles are of primary importance:

  • "Like Dissolves Like" (Polarity): The solubility of a solute is maximized in a solvent of similar polarity. This compound has both polar (hydroxy, ester, quinoline nitrogen) and non-polar (benzene ring, ethyl chain) regions, making its solubility dependent on the overall polarity of the solvent.

  • Hydrogen Bonding: The 4-hydroxy group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be more effective at solvating the molecule than non-polar, aprotic solvents.

  • pH-Dependent Solubility: As a weak acid, the solubility of this compound in aqueous solutions will be significantly influenced by pH. At pH values above its pKa, the hydroxyl group will deprotonate, forming a more soluble anionic species. Conversely, at pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. Quinolones are generally poorly soluble in water at a pH between 6 and 8.[10]

The following diagram illustrates the key molecular features influencing the solubility of this compound.

G cluster_molecule This compound cluster_factors Factors Influencing Solubility Mol Core Structure OH 4-Hydroxy Group (Acidic, H-bond donor) Mol->OH Ester Ethyl Ester (Polar, H-bond acceptor) Mol->Ester N Quinoline Nitrogen (H-bond acceptor) Mol->N Aromatic Aromatic Rings (Non-polar) Mol->Aromatic HBond Hydrogen Bonding Capacity of Solvent OH->HBond interacts with pH pH of Aqueous Solvent OH->pH ionization depends on Ester->HBond interacts with N->HBond interacts with Polarity Solvent Polarity Aromatic->Polarity favors non-polar G start Start prep Prepare Stock & Calibration Standards start->prep weigh Weigh excess compound into vials start->weigh measure Measure absorbance (UV-Vis) prep->measure Calibration Curve add_solvent Add known volume of solvent weigh->add_solvent shake Equilibrate on shaker (24-48h at constant temp) add_solvent->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute filtrate for analysis filter->dilute dilute->measure calculate Calculate concentration (using calibration curve) measure->calculate end End calculate->end

References

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of the quinolone antibiotics, from a serendipitous discovery to a cornerstone of antibacterial therapy, represents a remarkable chapter in medicinal chemistry and pharmacology. This guide provides a technical exploration of the discovery and historical development of fluoroquinolone compounds. It delves into the pivotal moments, from the unearthing of the first-generation quinolone, nalidixic acid, to the rational design and synthesis of successive generations of fluoroquinolones with progressively enhanced potency and broader spectra of activity. Key structure-activity relationships (SAR), the elucidation of their dual mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and the persistent challenge of antimicrobial resistance are examined in detail. This document serves as a comprehensive resource, synthesizing foundational knowledge with field-proven insights to support ongoing research and development in this critical class of antibacterial agents.

The Dawn of the Quinolones: An Accidental Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid impurity.[1][2] This compound exhibited modest antibacterial activity, prompting further investigation into related structures. This exploration led to the synthesis of nalidixic acid, the first clinically useful quinolone.[3][4][5]

Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was largely used for treating urinary tract infections.[3][4][6] However, its utility was limited by a narrow spectrum of activity, poor serum and tissue concentrations, and the rapid emergence of bacterial resistance.[1][4] Despite these limitations, the discovery of nalidixic acid established the 4-quinolone bicyclic core as a viable antibacterial pharmacophore and laid the groundwork for decades of subsequent innovation.[3][6]

The Quantum Leap: Emergence of the Fluoroquinolones

The significant breakthrough in quinolone research occurred nearly two decades after the initial discovery, with the strategic incorporation of a fluorine atom into the core structure.[5] In 1980, researchers at Kyorin Pharmaceutical Company in Japan demonstrated that adding a fluorine atom at the C-6 position of the quinolone ring dramatically broadened the antimicrobial spectrum and increased potency.[2][7][8] This innovation gave rise to the fluoroquinolones , a new class of antibiotics that would become clinically indispensable.

Norfloxacin was the first of this new generation to be developed.[2][7] The addition of the C-6 fluorine atom was found to improve both cell penetration and the inhibition of DNA gyrase, the primary target enzyme.[9] Subsequent modifications, such as the addition of a piperazine ring at the C-7 position, further enhanced activity, particularly against Pseudomonas aeruginosa.[3] This rational, structure-based approach to drug design marked a pivotal shift from accidental discovery to targeted chemical synthesis, unleashing a wave of new and more powerful antibacterial agents.[8][10]

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[3][11] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][12][13] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[11]

  • DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into the bacterial chromosome, a process essential for initiating DNA replication and relieving the topological stress that arises from the unwinding of the DNA helix.[11][14]

  • Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is to decatenate, or unlink, the intertwined daughter chromosomes following a round of DNA replication, allowing them to segregate into the two new bacterial cells.[11][15]

The mechanism involves the formation of a stable ternary complex consisting of the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA.[11][15] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. The collision of the replication fork with these stabilized cleavage complexes leads to the release of lethal double-strand DNA breaks, ultimately triggering cell death.[11][12][15]

Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[12][15] Newer fluoroquinolones often exhibit more balanced activity against both enzymes.[12]

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_targets Enzyme Action cluster_inhibition Fluoroquinolone Inhibition ReplicationFork Replication Fork Progression RelaxedDNA Relaxed & Replicated DNA ReplicationFork->RelaxedDNA Replication SupercoiledDNA Supercoiled DNA SupercoiledDNA->ReplicationFork Replication TopoIV Topoisomerase IV (ParC/ParE) RelaxedDNA->TopoIV Decatenates Daughter Chromosomes DecatenatedChromosomes Separated Daughter Chromosomes DNAGyrase DNA Gyrase (GyrA/GyrB) DNAGyrase->SupercoiledDNA Introduces Negative Supercoils GyraseComplex Ternary Complex: FQ-Gyrase-DNA DNAGyrase->GyraseComplex TopoIV->DecatenatedChromosomes Decatenates Daughter Chromosomes TopoIVComplex Ternary Complex: FQ-TopoIV-DNA TopoIV->TopoIVComplex Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Fluoroquinolone->GyraseComplex Binds to Gyrase on DNA Fluoroquinolone->TopoIVComplex Binds to Topo IV on DNA DSB Double-Strand DNA Breaks GyraseComplex->DSB Blocks Replication Fork TopoIVComplex->DSB Blocks Segregation CellDeath Bacterial Cell Death DSB->CellDeath

Diagram of Fluoroquinolone's Dual-Target Mechanism.

The Generations of Fluoroquinolones: A Structural and Functional Evolution

The development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity driven by specific modifications to the core chemical structure.[3][16][17] These structure-activity relationships (SAR) are crucial for understanding the evolution of this antibiotic class.[9][18][19]

GenerationRepresentative DrugsKey Structural FeaturesPrimary Spectrum of Activity
First Nalidixic acidBasic quinolone/naphthyridone coreNarrow: Enterobacteriaceae (Gram-negative). Used for uncomplicated UTIs.[4][16]
Second Norfloxacin, CiprofloxacinC-6 Fluoro group, C-7 piperazine ring, N-1 cyclopropyl group (in Cipro)Broadened Gram-negative (inc. P. aeruginosa), some Gram-positive, and atypical coverage.[13][16][17]
Third LevofloxacinSimilar to 2nd Gen, often with modifications at C-8 and N-1 side chainsEnhanced activity against Gram-positive bacteria (esp. Streptococcus pneumoniae).[16][20]
Fourth Moxifloxacin, GemifloxacinC-8 methoxy group (Moxi), bulky C-7 substituentsBroad-spectrum, retaining Gram-negative and enhanced Gram-positive activity, plus significant anaerobic coverage.[13][16][17]

Key Structure-Activity Relationships (SAR):

  • Positions 2, 3, and 4: The carboxylic acid at C-3 and the ketone at C-4 are essential for binding to DNA gyrase and cannot be significantly altered without losing antibacterial activity.[19]

  • N-1 Position: The substituent at N-1 influences potency and pharmacokinetics. A cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[5][21]

  • C-6 Position: The introduction of a fluorine atom is the hallmark of the fluoroquinolones, dramatically increasing cell penetration and gyrase inhibition.[9][21]

  • C-7 Position: The substituent here greatly impacts the spectrum of activity and potency. Large heterocyclic rings like piperazine (in ciprofloxacin) or bulkier groups (in fourth-gen agents) modulate target affinity and can reduce susceptibility to efflux pumps.[19][21]

  • C-8 Position: Modifications at this position can enhance activity, particularly against anaerobic bacteria, and influence pharmacokinetics. A methoxy group (as in moxifloxacin) is a key example.[5]

Key Experimental Protocols in Fluoroquinolone Development

The discovery and optimization of fluoroquinolones rely on a suite of standardized in vitro and in vivo assays. These protocols are fundamental to determining a compound's potency, spectrum of activity, and mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard metric for quantifying the in vitro potency of a new compound. The broth microdilution method is a standardized, high-throughput technique.

Methodology (based on CLSI guidelines):

  • Preparation of Inoculum: A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution Series: The test fluoroquinolone is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the drug in which there is no visible growth (i.e., the first clear well).

MIC Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Start Start: Bacterial Culture Inoculum Standardize Inoculum (0.5 McFarland) Start->Inoculum Plate Inoculate 96-Well Plate (Drug + Bacteria) Inoculum->Plate Dilution Serial Dilution of Fluoroquinolone Dilution->Plate Incubate Incubate 16-20h at 37°C Plate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC: Lowest Concentration with No Growth Read->MIC

Workflow for MIC Determination via Broth Microdilution.
Protocol 2: DNA Gyrase Inhibition Assay

Rationale: To confirm that a novel fluoroquinolone derivative acts via the intended mechanism, a direct enzyme inhibition assay is essential. This cell-free assay measures the ability of the compound to inhibit the supercoiling activity of purified DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing ATP, relaxed plasmid DNA (as the substrate), and purified DNA gyrase enzyme (subunits A and B).

  • Compound Addition: Add varying concentrations of the test fluoroquinolone to the reaction mixtures. A control reaction with no inhibitor is essential.

  • Enzyme Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled form of the plasmid DNA migrates faster through the gel than the relaxed form.

  • Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The concentration of the fluoroquinolone that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

The Rise of Resistance: A Persistent Challenge

The extensive use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, which threatens their clinical utility.[6][11] The primary mechanisms of resistance are:

  • Target-Site Mutations: This is the most common mechanism.[22] Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.[14][23] These mutations often occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR).[22][23][24] A single mutation typically confers low-level resistance, while the accumulation of multiple mutations can lead to high-level resistance.[22]

  • Reduced Intracellular Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones in two ways:

    • Efflux Pumps: Overexpression of native membrane proteins that actively pump the drug out of the cell can confer resistance to multiple classes of antibiotics, including fluoroquinolones.[11][14]

    • Decreased Uptake: Alterations in outer membrane proteins (porins) can reduce the passive diffusion of the drug into the bacterial cell.[24]

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes, such as qnr proteins, that protect the target topoisomerases from quinolone action, or enzymes that modify and inactivate the antibiotic.[14][23][25] While plasmid-mediated mechanisms often confer only low-level resistance, they can facilitate the selection of higher-level mutational resistance.[23][25]

Conclusion and Future Perspectives

The history of the fluoroquinolones is a testament to the power of medicinal chemistry to build upon an initial discovery and rationally design generations of increasingly effective therapeutic agents. From the accidental finding of nalidixic acid to the development of broad-spectrum fourth-generation compounds, the journey has been driven by a deepening understanding of structure-activity relationships and the molecular mechanism of action. However, the rise of antimicrobial resistance poses a continuous and formidable threat. Future research must focus on designing novel quinolone scaffolds that can evade existing resistance mechanisms, perhaps by inhibiting new targets, possessing dual mechanisms of action, or by inhibiting resistance mechanisms such as efflux pumps. The legacy of the fluoroquinolones provides a rich foundation of knowledge to guide the development of the next generation of antibacterials needed to combat the ever-evolving challenge of infectious diseases.

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in modern pharmaceutical development.[1][2] For researchers, formulation scientists, and quality control professionals, understanding the thermal stability and decomposition kinetics of this active pharmaceutical ingredient (API) precursor is paramount. TGA offers a robust method to determine critical parameters such as thermal stability, moisture and solvent content, and decomposition pathways, which are essential for ensuring drug product safety, efficacy, and shelf-life.[3][4][5] This document details the fundamental principles of TGA, presents a validated experimental protocol with a clear rationale for parameter selection, and offers expert insights into the interpretation of the resulting data within the context of pharmaceutical research and development.

Introduction to the Compound and Analytical Imperative

This compound: A Profile

This compound is a fluorinated quinoline derivative that serves as a foundational building block in organic synthesis. Its structure is particularly valuable in medicinal chemistry for the development of novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the final drug molecule.[6] Given its role as a critical starting material, a thorough characterization of its physicochemical properties is non-negotiable. With a reported melting point exceeding 300°C, the compound is expected to exhibit high thermal stability.[6][7]

The Critical Role of TGA in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][8] In the pharmaceutical industry, its applications are extensive and vital for several reasons:

  • Thermal Stability Assessment: TGA precisely determines the temperature at which a drug substance begins to degrade. This data is fundamental for defining stable storage conditions, handling procedures, and shelf-life.[4][5]

  • Compositional Analysis: The technique can accurately quantify the presence of volatiles, such as residual moisture or solvents from the synthesis process.[3][8] This is critical as such components can affect the material's stability, appearance, and dissolution rate.[4]

  • Purity Verification: TGA can serve as a screening tool to assess the purity of a sample and to study its polymorphism.[9]

  • Compatibility Studies: By analyzing the thermal behavior of the API mixed with various excipients, TGA helps identify potential interactions that could compromise the stability of the final drug formulation.[3]

Experimental Protocol: A Validated Approach

The following protocol is designed to yield reproducible and accurate TGA data for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Materials and Equipment
  • Analyte: this compound, high purity grade (≥97%).

  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo, etc.).

  • Sample Pans: Platinum or alumina crucibles, inert to the sample and high temperatures.

  • Purge Gas: High-purity nitrogen (N₂), to provide an inert atmosphere and prevent oxidative decomposition.

  • Precision Balance: For accurate sample weighing.

Step-by-Step Experimental Workflow
  • Instrument Preparation: Power on the TGA instrument and the gas supply. Allow the system to stabilize for at least 30 minutes.

  • Tare the Crucible: Place an empty, clean sample crucible onto the TGA balance mechanism. Use the instrument software to tare the balance to zero.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Load the Sample: Carefully place the loaded crucible back onto the TGA balance mechanism.

  • Configure the Method: Input the following experimental parameters into the instrument software:

    • Initial Temperature: 30°C

    • Heating Rate: 10°C/min

    • Final Temperature: 600°C

    • Purge Gas: Nitrogen (N₂)

    • Flow Rate: 50 mL/min

  • Execute the Analysis: Start the experimental run. The instrument will automatically heat the sample according to the defined method while continuously recording the sample mass.

  • Data Collection: The analysis is complete when the final temperature is reached. Save the resulting data file, which contains the thermogram (TG curve) and its first derivative (DTG curve).

Rationale for Parameter Selection
  • Inert Atmosphere (Nitrogen): Using an inert N₂ atmosphere is crucial to study the inherent thermal decomposition of the molecule itself, without interference from oxidative reactions with air. This provides a clear degradation profile.

  • Heating Rate (10°C/min): This is a standard heating rate that provides a good balance between resolution and experimental time. A slower rate could offer better separation of overlapping thermal events, while a faster rate might shift decomposition to higher temperatures. For a screening analysis, 10°C/min is an authoritative starting point.[9]

  • Temperature Range (30°C to 600°C): The starting temperature of 30°C provides a stable baseline. The final temperature of 600°C is chosen to ensure that the primary decomposition of the organic molecule is fully captured, as quinoline derivatives can be quite stable.[10]

  • Sample Mass (5-10 mg): This mass range ensures that the heat transfer is efficient throughout the sample and that the generated data is representative of the bulk material, preventing artifacts that can arise from very small or very large samples.

Visualization of the TGA Workflow

The logical flow of the TGA experiment can be visualized as follows:

TGA_Workflow Start Start: Instrument Stabilization Prep Sample Preparation (Weigh 5-10 mg) Start->Prep 1 Load Load Sample into TGA Instrument Prep->Load 2 Config Configure Method (Heating Rate, Atmosphere) Load->Config 3 Run Execute Analysis (Heat from 30°C to 600°C) Config->Run 4 Acquire Data Acquisition (Mass vs. Temperature) Run->Acquire 5 Analyze Data Analysis (TG and DTG Curves) Acquire->Analyze 6 End End: Report Generation Analyze->End 7

Caption: A flowchart illustrating the sequential steps of a standard Thermogravimetric Analysis experiment.

Interpreting the Thermal Data

The output of a TGA experiment consists of a thermogram (TG curve) and its first derivative (DTG curve).

  • TG Curve: This curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A flat, horizontal region indicates thermal stability. A sharp drop, or "step," signifies a mass loss event, such as decomposition or the loss of volatiles.

  • DTG Curve: This curve plots the rate of mass loss against temperature. The peak of a DTG curve corresponds to the point of the most rapid mass loss and provides a precise temperature (T_peak) for the thermal event.

For this compound, a highly stable molecule, the expected thermogram would show a single, significant mass loss event at a high temperature, corresponding to the decomposition of the molecular structure. An initial, small mass loss below 120°C could indicate the presence of adsorbed water or residual solvent.[8]

Hypothetical Data Summary

Based on the known high melting point and the general behavior of quinoline derivatives, the following table summarizes the expected quantitative results from the TGA.

ParameterExpected ValueSignificance
Initial Mass Loss (if present) < 1% (up to 120°C)Indicates the presence of residual moisture or solvent.
Onset of Decomposition (T_onset) > 300°CThe temperature at which significant thermal degradation begins. A key indicator of stability.
Peak Decomposition Temp. (T_peak) ~340-360°CThe temperature of the maximum rate of decomposition, identified from the DTG curve peak.
Total Mass Loss > 95%Represents the complete decomposition of the organic molecule into volatile products.

Implications for Pharmaceutical Manufacturing and Quality Control

The data derived from the TGA of this compound provides actionable insights for drug development professionals:

  • Defining Processing Limits: The high onset temperature of decomposition confirms that the material can be safely handled and processed at elevated temperatures during manufacturing steps like drying or milling without risk of degradation.

  • Setting Storage Specifications: The exceptional thermal stability supports standard storage conditions, simplifying logistics and reducing the need for specialized cold-chain storage.[4]

  • Quality Control Fingerprint: A validated TGA method can be used as a rapid quality control test.[9] Any deviation from the established thermogram—such as an earlier onset of decomposition or unexpected mass loss steps—could indicate the presence of impurities or a change in the solid-state form of the material.

Conclusion

Thermogravimetric analysis is an indispensable tool for the physicochemical characterization of pharmaceutical intermediates like this compound. By providing precise data on thermal stability, decomposition kinetics, and the presence of volatiles, TGA empowers scientists to make informed decisions throughout the drug development lifecycle. The robust protocol and interpretive guidance presented here form a solid foundation for ensuring the quality, safety, and stability of this vital pharmaceutical building block.

References

Methodological & Application

Application Notes & Protocols: Leveraging Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in the Synthesis of Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, giving rise to the highly successful fluoroquinolone class. Within this landscape, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate serves as a pivotal and versatile starting material for constructing novel antibiotic candidates. Its intrinsic structural features, particularly the C-6 fluorine atom, provide a potent foundation for broad-spectrum antibacterial activity.[1][2] This document provides an in-depth guide to the strategic use of this key intermediate, detailing synthetic protocols, explaining the mechanistic rationale behind experimental choices, and summarizing the critical structure-activity relationships that govern efficacy.

Part 1: The Strategic Importance of the Fluoroquinolone Core

The antibacterial prowess of the fluoroquinolone class stems from its specific mechanism of action: the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, fluoroquinolones stabilize double-strand breaks, converting these essential enzymes into toxic agents that fragment the chromosome, ultimately leading to rapid bacterial cell death.[5][6]

This compound is an ideal precursor for several reasons:

  • The C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones. This substitution dramatically enhances antibacterial potency by improving both cell penetration and the inhibition of DNA gyrase.[7][8]

  • Reactive Sites for Derivatization: The molecule possesses three key positions for chemical modification (N-1, C-7, and C-3), allowing for the systematic optimization of antibacterial spectrum, potency, pharmacokinetic properties, and safety profiles.

  • Established Synthetic Foundation: It is a well-established building block, enabling researchers to employ robust and reproducible synthetic routes to generate diverse libraries of novel compounds.[1][2]

Part 2: Core Synthetic Workflow & Protocols

The transformation of this compound into a biologically active fluoroquinolone typically involves a three-stage process: N-1 functionalization, C-7 substitution, and C-3 ester hydrolysis.

G A Start: Ethyl 6-fluoro-4- hydroxyquinoline-3-carboxylate B Step 1: N-Alkylation (e.g., with Ethyl Iodide) A->B Reagents: Alkyl Halide, Base (K2CO3), Solvent (DMF) C Intermediate 1: N-Alkylated Quinolone B->C D Step 2: C-7 Substitution (Requires 7-chloro precursor) (e.g., with Piperazine) C->D Reagents: Cyclic Amine, High Temperature E Intermediate 2: N-alkyl, C-7 amino substituted quinolone ester D->E F Step 3: Ester Hydrolysis (Saponification) E->F Reagents: Base (NaOH), H2O/EtOH, then Acid G Final Product: Fluoroquinolone Antibacterial Agent F->G G cluster_0 Bacterial Cell FQ Fluoroquinolone (Drug) Ternary_Complex Ternary Complex (Drug-Enzyme-DNA) FQ->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Ternary_Complex DNA Bacterial DNA DNA->Ternary_Complex DSB Double-Strand Breaks Ternary_Complex->DSB Stabilizes Cleavage Cell_Death Cell Death DSB->Cell_Death Halts Replication

References

The Versatile Scaffold: Application Notes and Protocols for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that serve as a foundation for a diverse range of therapeutic agents is perpetual. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a fluorinated quinolone derivative, has emerged as a privileged starting material in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it a cornerstone for the development of potent antibacterial, anticancer, and anti-inflammatory agents. This comprehensive guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and mechanistic insights to empower your drug discovery endeavors.

I. The Strategic Advantage of the 6-Fluoro-4-hydroxyquinoline-3-carboxylate Core

The inherent chemical features of this compound provide a strategic advantage in drug design. The fluorine atom at the 6-position significantly enhances metabolic stability and modulates the electronic properties of the quinoline ring, which can lead to improved pharmacokinetic profiles and target-binding affinities.[1][2] The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, offering multiple points for chemical modification. Furthermore, the carboxylate at the 3-position is crucial for the biological activity of many quinolone-based drugs, particularly antibacterials, where it is involved in binding to the target enzymes.[3]

II. Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. The Gould-Jacobs reaction is a widely employed and efficient method for the synthesis of this compound.[4][5]

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction[4]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Diethyl ether

  • Nitrogen gas supply

  • Heating mantle with a temperature controller

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole).

  • Heat the mixture to 140°C with stirring. Ethanol will be generated and should be allowed to distill off over approximately one hour.

  • After the ethanol has been removed, add 500 ml of diphenyl ether to the reaction mixture.

  • Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Add diethyl ether to the cooled mixture to further facilitate precipitation and to aid in the subsequent washing steps.

  • Collect the solid product by filtration.

  • Wash the filtered product thoroughly with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

  • Air-dry the product to obtain this compound as a solid. A typical yield for this procedure is around 69%.[4]

Characterization Data: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point >300 °C[6]
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀FNO₃, MW: 235.21 g/mol ).

III. Application in the Synthesis of Antibacterial Agents

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics.[7][8] These drugs exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Fluoroquinolones form a stable ternary complex with the bacterial DNA and either DNA gyrase or topoisomerase IV. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Fluoroquinolone Mechanism of Action cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding Gyrase_TopoIV DNA Gyrase / Topoisomerase IV TernaryComplex Stable Ternary Complex (Fluoroquinolone-Enzyme-DNA) ReplicationFork->TernaryComplex Trapping of enzyme-DNA complex Fluoroquinolone Fluoroquinolone (derived from Ethyl 6-fluoro-4- hydroxyquinoline-3-carboxylate) Fluoroquinolone->TernaryComplex Gyrase_TopoIV->TernaryComplex DS_Breaks Double-Strand DNA Breaks TernaryComplex->DS_Breaks Inhibition of DNA re-ligation CellDeath Bacterial Cell Death DS_Breaks->CellDeath Kinase Inhibitor Mechanism cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Inhibition by Quinoline-based Kinase Inhibitor GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binding & Activation KinaseCascade Intracellular Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->KinaseCascade Phosphorylation QuinolineInhibitor Quinoline-based Kinase Inhibitor Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation QuinolineInhibitor->KinaseCascade

References

Application Notes & Protocols: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate as a Pivotal Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a cornerstone intermediate in the synthesis of a multitude of pharmacologically active agents. Its quinoline scaffold, functionalized with a fluorine atom and a reactive ester group, provides a versatile platform for the development of novel therapeutics, particularly in the realms of antibacterial and anticancer research.[1][2] This document serves as a comprehensive guide, detailing the synthesis, characterization, and strategic application of this intermediate. We provide field-proven protocols and explain the underlying chemical principles to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of the Quinolone Scaffold

The quinoline and particularly the 4-quinolone core are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antimicrobial activity of this class of compounds.[3] this compound emerges as a critical starting material, offering three key points of chemical diversity for molecular elaboration: the N-1 position of the quinoline ring, the C-4 hydroxyl group, and the C-3 ethyl ester. This strategic positioning allows for the systematic modification of the molecule to optimize its pharmacokinetic and pharmacodynamic properties.

Derivatives of this intermediate have shown promise as antibacterial agents, often targeting bacterial DNA gyrase, and as cytotoxic agents against various cancer cell lines.[1] The protocols and insights provided herein are designed to facilitate the efficient and rational use of this versatile building block in drug discovery campaigns.

Synthesis of this compound

The most common and efficient method for synthesizing the title compound is the Gould-Jacobs reaction.[4][5][6][7] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction proceeds in two main stages:

  • Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution, where the amino group of the aniline attacks the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[6]

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at high temperatures (typically >250 °C).[5][6] This step is the key ring-forming reaction that creates the quinoline scaffold. The use of a high-boiling point solvent like diphenyl ether is crucial to achieve the necessary temperature for efficient cyclization.[5][8]

The choice of 4-fluoroaniline as the starting material directly incorporates the bio-active fluorine atom at the desired C-6 position of the final quinoline ring.

Diagram: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization 4-fluoroaniline 4-fluoroaniline Intermediate Anilidomethylenemalonate Intermediate 4-fluoroaniline->Intermediate + DEEM - Ethanol DEEM Diethyl ethoxymethylenemalonate Product This compound Intermediate->Product High Temp. (e.g., Diphenyl ether) - Ethanol

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Detailed Laboratory Protocol: Synthesis via Gould-Jacobs Reaction

This protocol is adapted from established literature procedures.[8][9]

Materials:

  • 4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Diethyl ether

  • Nitrogen gas supply

  • Heating mantle and reflux condenser

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Condensation:

    • In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

    • Heat the mixture to 140°C with stirring.[9]

    • Maintain this temperature for approximately 1 hour, allowing the ethanol generated to vaporize.[9] Monitor the reaction progress by TLC.

  • Cyclization:

    • To the resulting intermediate, add diphenyl ether (approx. 7.5 mL per 0.1 mole of aniline).

    • Heat the mixture to reflux (approximately 250°C) with vigorous stirring.[8]

    • Maintain the reflux for 15-30 minutes.[9]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether.

    • Air-dry the product to obtain this compound.

Expected Yield: 65-75%

Characterization and Physicochemical Properties

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

PropertyValueAnalytical Method
Molecular FormulaC₁₂H₁₀FNO₃Mass Spectrometry
Molecular Weight235.21 g/mol Mass Spectrometry
Melting Point>300 °CMelting Point Apparatus
AppearanceWhite to pale yellow solidVisual Inspection
SolubilitySoluble in DMF, DMSOSolubility Test
Purity≥97%HPLC, NMR

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethyl ester group, and the hydroxyl proton.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final product and for monitoring the progress of subsequent reactions.

Application in Drug Discovery: Synthesis of Bioactive Derivatives

This compound is a versatile starting point for creating libraries of potential drug candidates. The following protocols outline key transformations.

N-Alkylation at the N-1 Position

The nitrogen at the 1-position can be alkylated to introduce various substituents, which is a common strategy in the development of fluoroquinolone antibiotics.[1][10]

Diagram: N-Alkylation Workflow

N_Alkylation Start This compound Reaction React with Alkyl Halide (R-X) in the presence of a base (e.g., K₂CO₃) and a solvent (e.g., DMF) Start->Reaction Product N-alkylated quinolone derivative Reaction->Product

Caption: Workflow for N-alkylation of the quinoline core.

Protocol: Synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes the introduction of an ethyl group at the N-1 position.

Materials:

  • This compound

  • Ethyl iodide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.5 eq) to the mixture.

  • Heat the reaction mixture at 120-140°C for 5-8 hours with stirring.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Further Derivatization and Biological Evaluation

The N-alkylated intermediate can be further modified. For instance, the ethyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, a key functional group for the antibacterial activity of many quinolones.[3] Subsequent modifications at other positions, such as C-7, can be performed to modulate the biological activity and spectrum of the compounds.[1]

Example of a Biological Assay: Minimum Inhibitory Concentration (MIC) Assay

Once a library of derivatives is synthesized, their biological activity must be assessed. For potential antibacterial agents, the MIC assay is a fundamental in vitro test.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is an invaluable intermediate for medicinal chemists. Its straightforward synthesis via the Gould-Jacobs reaction and the potential for diverse functionalization make it a powerful tool in the quest for novel therapeutics. The protocols and scientific rationale presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering innovation in the development of new and effective drugs.

References

Quantitation of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Detailed Application Note and Protocol for High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This molecule is a key intermediate in the synthesis of various pharmaceuticals, making its precise analysis critical for quality control, process monitoring, and research and development in the pharmaceutical industry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chromatographic principles.

Introduction and Analytical Rationale

This compound belongs to the quinoline class of heterocyclic aromatic compounds.[2] The presence of the quinoline core, a known chromophore, and its overall molecular structure suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is an ideal analytical approach. RP-HPLC is a powerful and versatile technique for separating and quantifying compounds based on their hydrophobicity.[3] The choice of a C18 stationary phase is based on its wide applicability and proven effectiveness in retaining and separating aromatic and heterocyclic compounds.[3]

The method detailed herein is designed to be accurate, precise, and specific for the determination of this compound, ensuring reliable results for critical applications in pharmaceutical development.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms 6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester[4]
Molecular Formula C₁₂H₁₀FNO₃[5][6]
Molecular Weight 235.21 g/mol [4][5]
Appearance Off-white powder[5]
Melting Point >300 °C
Predicted pKa 2.40 ± 0.50[4]
Solubility Soluble in methanol, ethanol, DMSO, DMF.[7]

The high melting point indicates a stable solid compound. The predicted acidic pKa suggests that the molecule's charge state can be controlled by adjusting the mobile phase pH, a key parameter in optimizing chromatographic separation.

HPLC Method Parameters and Justification

The following HPLC method has been developed and optimized for the analysis of this compound.

ParameterRecommended ConditionJustification
Instrument Any standard HPLC system with a UV/Vis or DAD detectorThis method is compatible with commonly available HPLC instrumentation.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic quinoline structure. A 150 mm length offers a good balance between resolution and analysis time.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that provides protons to suppress the ionization of acidic silanols on the silica-based packing and can improve peak shape. An acidic pH also ensures the analyte is in a consistent, non-ionized state.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with good UV transparency and low viscosity, providing efficient elution of hydrophobic compounds.
Elution Mode IsocraticAn isocratic elution with a fixed mobile phase composition is simpler, more robust, and often sufficient for the analysis of a single, pure compound.
Mobile Phase Composition 60% Mobile Phase B (Acetonitrile) / 40% Mobile Phase A (0.1% Formic Acid in Water)This composition is a starting point and should be optimized to achieve a suitable retention time (typically 3-10 minutes). The ratio can be adjusted based on the specific column and system.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
UV Detection Wavelength 330 nm4-Hydroxyquinoline, a core component of the analyte, exhibits absorbance maxima at 232, 317, and 330 nm.[7] The longest wavelength, 330 nm, is chosen to minimize interference from potential matrix components and solvent absorbance.

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of formic acid to the flask.

  • Mix thoroughly.

  • Degas the solution using a suitable method (e.g., sonication or vacuum filtration) before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent before use.

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in methanol. Use sonication if necessary to ensure complete dissolution.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and protected from light.

Working Standard Solutions (for calibration curve):

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (60:40 Acetonitrile:0.1% Formic Acid in Water).

  • A suggested concentration range for a calibration curve is 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a solid sample assumed to be the pure compound or a simple mixture:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in methanol to a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration HPLC System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography PeakIntegration Peak Integration Chromatography->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte CalibrationCurve->Quantification Validation_Logic cluster_params Validation Parameters Method Developed HPLC Method Validation Method Validation (ICH Q2) Method->Validation Robustness Robustness Validation->Robustness Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOQ LOD/LOQ Validation->LOQ ReliableData Reliable & Accurate Data Robustness->ReliableData

References

Application Note & Protocols: Leveraging Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate as a Core Scaffold for In Vitro Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Fluoroquinolone Scaffold

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a pivotal chemical intermediate in medicinal chemistry and drug discovery.[1][2] While not typically an end-product therapeutic agent itself, its rigid heterocyclic structure, featuring a fluorine atom at the C-6 position, is a hallmark of the highly successful fluoroquinolone class of compounds. The introduction of a fluorine atom at this position has been shown to markedly improve the antimicrobial activity of quinolone compounds, leading to the development of clinically essential antibiotics.[3]

This document provides detailed protocols for foundational in vitro assays designed to screen novel derivatives synthesized from the this compound scaffold. The objective is to identify lead compounds with potential therapeutic applications, primarily focusing on two well-established areas of quinoline bioactivity: antimicrobial efficacy and anticancer cytotoxicity.[4][5][6][7][8]

Application I: Antimicrobial Activity Profiling

Scientific Rationale: The 4-quinolone core is famous for its antibacterial properties, primarily mediated through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[9] These enzymes control DNA topology during replication, and their inhibition leads to rapid bacterial cell death. Therefore, a primary and logical first step in characterizing novel derivatives of the this compound scaffold is to determine their activity against a panel of pathogenic bacteria. The most fundamental assay for this is the determination of the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis p1 Prepare serial dilutions of test compounds in 96-well plate a1 Inoculate wells with bacterial suspension p1->a1 p2 Prepare standardized bacterial inoculum (0.5 McFarland) p2->a1 a2 Add Positive Control (e.g., Ciprofloxacin) & Negative Control (vehicle) a1->a2 a3 Incubate plate at 37°C for 18-24 hours a2->a3 r1 Visually inspect for turbidity (bacterial growth) a3->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard clinical laboratory methods and is a reliable way to quantify the antimicrobial potency of novel compounds.[5][10][11]

Materials:

  • Test Compounds (derivatives of this compound) dissolved in DMSO (10 mg/mL stock).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.

  • 0.5 McFarland turbidity standard.

  • Reference antibiotic (e.g., Ciprofloxacin).

  • Spectrophotometer.

Procedure:

  • Compound Preparation:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a given row.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar plate, pick several bacterial colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the compound concentrations to the final test range (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Add 100 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Application II: Anticancer Cytotoxicity Screening

Scientific Rationale: Beyond antimicrobial effects, quinoline derivatives have demonstrated significant potential as anticancer agents.[6][12] Their mechanisms can be diverse, including the inhibition of topoisomerases in cancer cells, which is analogous to their antibacterial mechanism.[9] A fundamental first-pass screening assay to identify potential anticancer activity is to measure a compound's general cytotoxicity against one or more cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Cell Viability Assay

cluster_cells Cellular Activity cluster_reagents Reagents cluster_readout Measurement live_cell Live, Metabolically Active Cell enzyme Mitochondrial Reductase Enzymes live_cell->enzyme formazan Formazan (Purple, Insoluble Crystal) enzyme->formazan to produce mtt MTT (Yellow, Water-Soluble) mtt->enzyme reduces solvent Solubilizing Agent (e.g., DMSO, SDS) formazan->solvent dissolved by solution Purple Solution solvent->solution spec Measure Absorbance at ~570 nm solution->spec

Caption: Principle of the MTT colorimetric assay.

Protocol 3.1: Cytotoxicity Assessment using the MTT Assay

This protocol measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[6]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds and reference drug (e.g., Doxorubicin).

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl).

  • Sterile 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for another 48-72 hours.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

    • Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Summary of Expected Data

The following table illustrates a representative dataset that could be generated from screening three hypothetical derivatives (D-1, D-2, D-3) synthesized from the core scaffold.

Compound IDTarget Organism/Cell LineAssayEndpointResult
D-1 S. aureusBroth MicrodilutionMIC8 µg/mL
E. coliBroth MicrodilutionMIC32 µg/mL
A549 (Lung Cancer)MTTIC₅₀> 100 µM
D-2 S. aureusBroth MicrodilutionMIC> 128 µg/mL
E. coliBroth MicrodilutionMIC> 128 µg/mL
A549 (Lung Cancer)MTTIC₅₀12.5 µM
D-3 S. aureusBroth MicrodilutionMIC4 µg/mL
E. coliBroth MicrodilutionMIC16 µg/mL
A549 (Lung Cancer)MTTIC₅₀25 µM
Ciprofloxacin S. aureusBroth MicrodilutionMIC1 µg/mL
Doxorubicin A549 (Lung Cancer)MTTIC₅₀0.8 µM

Interpretation:

  • Compound D-1 shows moderate antibacterial activity, particularly against Gram-positive S. aureus, with little to no cytotoxicity.

  • Compound D-2 is inactive as an antibacterial but shows promising cytotoxic activity, warranting further investigation in cancer models.

  • Compound D-3 demonstrates "dual-activity," a characteristic that would require further study to determine selectivity and potential mechanisms.

References

Application Notes and Protocols for the Agrochemical Applications of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Agriculture

Quinoline, a heterocyclic aromatic compound, represents a cornerstone in the development of modern agrochemicals.[1][2] First isolated from coal tar in 1834, its versatile scaffold has been extensively modified by medicinal and agricultural chemists to produce a vast library of derivatives with potent biological activities.[3][4][5] While its derivatives are renowned for their roles in medicine, such as the antimalarial drug quinine, their impact on agriculture is equally significant.[6][7] Quinoline-based compounds are integral to crop protection and yield enhancement, serving as fungicides, herbicides, insecticides, and plant growth regulators.[8][9]

The unique electronic properties and rigid, planar structure of the quinoline ring allow for precise functionalization, enabling the fine-tuning of a compound's efficacy, target specificity, and environmental profile.[6] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key agrochemical applications of quinoline derivatives, complete with detailed protocols and field-proven insights to facilitate research and development in this critical area.

Section 1: Quinoline Derivatives as Fungicides and Bactericides

The control of fungal and bacterial diseases is a primary challenge in agriculture. Quinoline derivatives have emerged as a powerful class of antimicrobial agents, with some compounds now established as commercial fungicides. Their mechanisms of action are diverse, ranging from the disruption of essential cellular processes to the inhibition of specific enzymes.

Application Notes: Mechanisms and Key Compounds

8-Hydroxyquinoline (Oxine): The Chelating Powerhouse One of the most well-known quinoline derivatives in agriculture is 8-hydroxyquinoline (8-HQ) and its salts, such as hydroxyquinoline sulfate.[10][11] 8-HQ functions primarily as a potent chelating agent.[12]

  • Causality of Action: The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form a powerful bidentate ligand that binds strongly to essential metal ions like iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[11][12] These metal ions are critical cofactors for numerous enzymes involved in cellular respiration and other vital metabolic pathways in pathogenic fungi and bacteria. By sequestering these ions, 8-HQ effectively starves the pathogen of essential nutrients, leading to growth inhibition and cell death.[10][13] This mechanism makes it a broad-spectrum bactericide and systemic fungicide used to control vascular wilts and other diseases in fruit trees, vegetables, and ornamental flowers.[10][14]

Quinoxyfen: A Signal Transduction Inhibitor Quinoxyfen is a highly effective fungicide used predominantly for the control of powdery mildew on various crops.[15] It belongs to the aryloxyquinoline chemical family.[16]

  • Causality of Action: Unlike 8-HQ, quinoxyfen has a more specific mode of action. It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 13, targeting signal transduction.[15] While the precise target is not fully elucidated, it is understood to interfere with the MAP/histidine-kinase signaling pathway, which is crucial for the early stages of fungal development, particularly appressorium formation.[17] By disrupting this pathway, it prevents the fungus from successfully penetrating the host plant tissue.

Novel Quinoline Derivatives Research continues to yield new quinoline-based fungicides with high efficacy. For instance, certain quinoline 4-oxyacetate hydrazide derivatives have shown remarkable activity against Sclerotinia sclerotiorum and Botrytis cinerea, with evidence suggesting they disrupt cell membrane integrity, leading to the leakage of cellular contents.[18][19]

Quantitative Data: Fungicidal Efficacy

The efficacy of fungicides is typically measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a compound that inhibits 50% of fungal growth.

Compound/DerivativeTarget PathogenEC₅₀ (µg/mL)Reference
QuinofumelinFusarium graminearum0.019 ± 0.007[15]
Quinoline 4-oxyacetate hydrazide (Ac12)Sclerotinia sclerotiorum0.52[19]
Quinoline 4-oxyacetate hydrazide (Ac12)Botrytis cinerea0.50[19]
8-HydroxyquinolineSclerotinia sclerotiorum2.12[19]
8-HydroxyquinolineBotrytis cinerea5.28[19]
Protocol 1: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details a standard method to determine the EC₅₀ value of a quinoline derivative against a target fungal pathogen using the poisoned food technique.

1. Preparation of Stock Solution: a. Accurately weigh 10 mg of the test quinoline compound. b. Dissolve the compound in 1 mL of a suitable solvent (e.g., acetone or DMSO) to create a 10,000 µg/mL stock solution. Causality: A high-concentration stock is necessary for creating a serial dilution series and minimizing the final solvent concentration in the growth medium, which could otherwise affect fungal growth.

2. Media and Plate Preparation: a. Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to approximately 50-55°C in a water bath. Holding it at this temperature is critical to prevent premature solidification while avoiding thermal degradation of the test compound. c. Using the stock solution, perform a serial dilution to prepare working solutions. d. Add the appropriate volume of each working solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control (typically ≤1% v/v). e. Immediately pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify in a laminar flow hood.

3. Inoculation: a. Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing culture of the target fungus. Causality: Using the leading edge ensures that the inoculum consists of young, vigorous hyphae, leading to more consistent and reproducible growth. b. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

4. Incubation and Data Collection: a. Seal the plates with paraffin film and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25°C). b. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish. c. Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

5. Data Analysis: a. Use statistical software (e.g., R, SAS, or GraphPad Prism) to perform a probit or log-logistic regression analysis on the concentration-response data. b. From the regression model, determine the EC₅₀ value, which represents the concentration that causes 50% inhibition of mycelial growth.

Diagram: Mode of Action of 8-Hydroxyquinoline

MOA_8HQ cluster_pathogen Fungal Pathogen Cell Enzyme Essential Metalloenzyme (e.g., in respiration) Metal Metal Ion Cofactor (Fe³⁺, Cu²⁺) Enzyme->Metal requires Enzyme_Active Active Enzyme Metal->Enzyme_Active binds to activate HQ_Complex 8-HQ-Metal Chelate (Inactive Complex) Metal->HQ_Complex Vital Cellular Process Vital Cellular Process Enzyme_Active->Vital Cellular Process catalyzes Inhibition Inhibition of Cellular Processes Enzyme_Active->Inhibition is blocked HQ 8-Hydroxyquinoline (8-HQ) HQ->HQ_Complex chelates HQ_Complex->Enzyme prevents binding to

Caption: 8-Hydroxyquinoline acts by chelating essential metal ion cofactors, preventing their binding to enzymes and thus inhibiting vital cellular processes in pathogens.

Section 2: Quinoline Derivatives as Herbicides

Quinoline derivatives, particularly quinoline carboxylic acids, are effective herbicides for controlling specific weed species in various crops. Their mode of action often mimics natural plant hormones, leading to uncontrolled and lethal growth.

Application Notes: Synthetic Auxin Herbicides

Quinclorac: A Selective Herbicide Quinclorac is a prominent member of the quinoline carboxylic acid family.[20] It is widely used for post-emergence control of grass and broadleaf weeds in crops like rice.

  • Causality of Action: Quinclorac is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide, acting as a synthetic auxin.[21][22] Natural auxins (like indole-3-acetic acid, IAA) are plant hormones that regulate cell division, elongation, and differentiation.[22] Quinclorac mimics the action of IAA but, unlike the natural hormone, it is not easily metabolized by susceptible plants. This leads to a persistent hormonal signal, causing an overload that results in epinasty (twisting of stems and petioles), abnormal cell division, and disruption of vascular tissues, ultimately leading to plant death.[21] Its selectivity is based on differential metabolism and translocation between tolerant crops and susceptible weeds.

Protocol 2: Greenhouse Efficacy Trial for a Post-Emergence Herbicide

This protocol outlines the steps for evaluating the efficacy of a quinoline-based herbicide on target weed species in a controlled greenhouse environment.

1. Plant Propagation: a. Fill 10 cm pots with a standardized greenhouse potting mix. b. Sow seeds of the target weed species (e.g., barnyardgrass, Echinochloa crus-galli) and the tolerant crop (e.g., rice, Oryza sativa) into separate pots. c. Grow the plants in a greenhouse with controlled temperature (e.g., 28°C/22°C day/night) and light (16-hour photoperiod). d. Water the plants as needed to maintain adequate soil moisture. Causality: Using a standardized potting mix and controlled environment minimizes variability and ensures that observed differences are due to the herbicide treatment.

2. Herbicide Application: a. Grow plants until they reach the appropriate growth stage for a post-emergence application (e.g., 3-4 leaf stage for weeds). b. Prepare the herbicide formulation by diluting the quinoline compound with water and an appropriate adjuvant (e.g., methylated seed oil), following recommended guidelines. Prepare a range of application rates to determine a dose-response curve. c. Calibrate a track sprayer to deliver a precise spray volume (e.g., 200 L/ha). d. Place the pots on the track sprayer belt and apply the herbicide treatments. Include an untreated control and a control treated only with the adjuvant solution. Causality: A track sprayer provides a uniform and reproducible application, mimicking field conditions more accurately than manual spraying.

3. Post-Treatment Care and Evaluation: a. Return the treated plants to the greenhouse. Avoid overhead watering for the first 24 hours to allow for full absorption of the herbicide. b. Evaluate the plants at set intervals, such as 7, 14, and 21 days after treatment (DAT). c. Assessments should include: i. Visual Injury Rating: Score plant injury on a scale of 0% (no effect) to 100% (complete death). ii. Biomass Reduction: At the final evaluation point, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C until a constant weight is achieved. Calculate the percent biomass reduction relative to the untreated control.

4. Data Analysis: a. Analyze the visual injury and biomass data using Analysis of Variance (ANOVA) to determine significant differences between treatments. b. Use regression analysis on the dose-response data to calculate the GR₅₀ value (the rate required to cause a 50% reduction in growth).

Diagram: Greenhouse Herbicide Efficacy Workflow

Herbicide_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation P1 Sow Weed & Crop Seeds P2 Grow Plants to 3-4 Leaf Stage P1->P2 T2 Calibrate & Operate Track Sprayer P2->T2 Apply Treatment T1 Prepare Herbicide Formulations T1->T2 E1 Incubate in Greenhouse T2->E1 Post-Treatment E2 Visual Injury Rating (7, 14, 21 DAT) E1->E2 E3 Harvest & Measure Dry Biomass (21 DAT) E2->E3 E4 Data Analysis (ANOVA, GR₅₀) E3->E4

Caption: A typical workflow for evaluating post-emergence herbicide efficacy in a greenhouse setting.

Section 3: Quinoline Derivatives as Insecticides

The development of insecticides with novel modes of action is crucial for managing insecticide resistance. The quinoline scaffold has recently provided a new class of insecticides with unique properties.

Application Notes: Novel Insecticidal Quinolines

Flometoquin: A New Class of Insecticide Flometoquin is a recently discovered insecticide with a unique phenoxy-quinoline structure.[23] It demonstrates potent and rapid action against various thrips species, which are significant pests that cause direct feeding damage and transmit viruses.[23]

  • Causality of Action: Flometoquin is notable because it represents a new chemical class with a likely novel mode of action, which is highly valuable for integrated pest management (IPM) and resistance management programs. While the exact biochemical target is still under investigation, its distinct structure and symptomology suggest it does not act on the common targets of other major insecticide classes. It is effective against both nymphal and adult stages through contact and ingestion.[23]

Isoxazoline Derivatives Research has also shown that incorporating an isoxazoline moiety into a quinoline or isoquinoline structure can produce potent insecticidal activity against pests like moths and thrips.[24]

Quantitative Data: Insecticidal Efficacy of Flometoquin

Efficacy against insects is often measured by the half-maximal lethal concentration (LC₅₀), the concentration required to kill 50% of the test population.

CompoundTarget PestLife StageLC₅₀ (mg/L or ppm)Reference
FlometoquinPlutella xylostella (Diamondback moth)3rd-instar larvae0.90[23]
FlometoquinBemisia tabaci (Sweetpotato whitefly)1st-instar nymphs0.44[23]
FlometoquinFrankliniella occidentalis (Western flower thrips)Adult0.81[23]
FlometoquinThrips palmi (Melon thrips)Adult0.49[23]
Protocol 3: Leaf-Dip Bioassay for Insecticide Efficacy

This protocol describes a standard laboratory method to determine the contact and ingestion toxicity (LC₅₀) of a quinoline-based insecticide against a leaf-feeding insect.

1. Preparation of Test Solutions: a. Prepare a stock solution of the insecticide in a suitable solvent (e.g., acetone). b. Create a series of dilutions in water containing a non-ionic surfactant (e.g., 0.01% Triton X-100). The surfactant ensures even spreading of the solution on the leaf surface. c. Include a control solution containing only water and the surfactant.

2. Leaf Treatment: a. Select uniform, undamaged leaves from an appropriate host plant (e.g., cabbage for diamondback moth). b. Using forceps, dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage. c. Place the dipped leaves on a wire rack in a fume hood and allow them to air dry completely.

3. Insect Exposure: a. Place one treated leaf into a Petri dish lined with a slightly moistened filter paper. The moist paper maintains leaf turgor. b. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each Petri dish. c. Seal the dishes with ventilated lids to allow for air exchange.

4. Incubation and Assessment: a. Incubate the dishes at a controlled temperature and photoperiod suitable for the insect species. b. Assess mortality at 24, 48, and 72 hours after exposure. Insects are considered dead if they cannot move when prodded with a fine brush.

5. Data Analysis: a. Correct the observed mortality for any deaths in the control group using Abbott's formula. b. Analyze the dose-mortality data using probit analysis to calculate the LC₅₀ and its 95% confidence intervals.

Section 4: Quinoline Derivatives as Plant Growth Regulators

Beyond crop protection, certain quinoline derivatives have been found to directly influence plant physiology, acting as plant growth regulators (PGRs) that can enhance growth and development.

Application Notes: Stimulating Plant Growth

Research has shown that specific derivatives of 1,2-dihydroquinoline and 1,2,3,4-tetrahydroquinoline can act as effective growth stimulants for ornamental plants.[25][26]

  • Causality of Action: The activity of these compounds is suggested to be auxin-like.[26][27] By mimicking natural auxins, they can promote desirable traits such as increased seed germination rates and enhanced seedling height. For example, studies on Rhododendron species demonstrated that treatment with certain 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline derivatives significantly increased seed germination (from 20% to 50%) and the height of seedlings (by up to 183%).[26][27] This application is particularly valuable in horticulture and forestry for producing vigorous planting material.

Protocol 4: Seed Germination and Seedling Vigor Assay

This protocol is designed to assess the PGR effects of a quinoline derivative on seed germination and early seedling growth.

1. Preparation of Test Solutions: a. Prepare a stock solution of the test compound. b. Create a dilution series to achieve the desired treatment concentrations (e.g., 0.01%, 0.05%, 0.1%). Use distilled water as the diluent and include a water-only control.

2. Seed Treatment and Plating: a. Surface-sterilize seeds of the target plant species (e.g., lettuce, Lactuca sativa) by briefly immersing them in 1% sodium hypochlorite solution, followed by several rinses with sterile distilled water. b. Place a sterile filter paper disc into each Petri dish. c. Pipette a fixed volume (e.g., 5 mL) of a test solution onto the filter paper in each dish. d. Arrange a set number of sterilized seeds (e.g., 25) evenly on the moistened filter paper.

3. Incubation and Data Collection: a. Seal the Petri dishes and place them in a growth chamber with controlled light and temperature. b. After a defined period (e.g., 7 days), record the following data: i. Germination Percentage: A seed is considered germinated when the radicle has emerged. ii. Radicle Length: Measure the length of the primary root for each germinated seedling. iii. Hypocotyl Length: Measure the length of the shoot for each germinated seedling.

4. Data Analysis: a. Calculate the mean and standard error for each measured parameter at each concentration. b. Use ANOVA followed by a mean separation test (e.g., Tukey's HSD) to identify statistically significant differences between the treatments and the control.

Section 5: Synthesis and Formulation Considerations

The successful application of any agrochemical depends on its efficient synthesis and effective formulation.

Application Notes: Classical Synthesis of the Quinoline Core

The quinoline scaffold can be constructed through several classic named reactions, which provide versatile routes to a wide range of derivatives.[5]

  • Skraup Synthesis: This is one of the oldest and most famous methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[28][29] The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[28]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[29] It is a straightforward method for producing substituted quinolines.[4]

  • Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol.[28]

The choice of synthetic route depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Protocol 5: Generalized Skraup Synthesis of Quinoline

This protocol describes the general steps for the classic Skraup synthesis. Note: This reaction can be violently exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reaction Setup: a. To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline. b. In a separate beaker, carefully and slowly add concentrated sulfuric acid to glycerol with cooling. This pre-mixing step helps control the initial exotherm. c. Add an oxidizing agent, such as nitrobenzene (which can also be the solvent) or arsenic pentoxide. d. Slowly and carefully add the sulfuric acid-glycerol mixture to the aniline in the flask with vigorous stirring.

2. Reaction Execution: a. Heat the reaction mixture gently to initiate the reaction. The reaction is highly exothermic and may require cooling to maintain control. b. Once the initial vigorous reaction subsides, heat the mixture under reflux for several hours to ensure the reaction goes to completion.

3. Work-up and Purification: a. Cool the reaction mixture and dilute it with water. b. Neutralize the excess acid by carefully adding a base, such as sodium hydroxide solution, until the solution is alkaline. c. Perform a steam distillation to isolate the crude quinoline from the reaction mixture. d. The quinoline will be in the distillate. Separate the organic layer. e. Purify the crude quinoline by fractional distillation.

Diagram: Skraup Synthesis Workflow

Skraup_Workflow A Mix Aniline, Glycerol, H₂SO₄, & Oxidizing Agent B Heat Gently to Initiate Reaction (Caution: Exothermic!) A->B C Heat Under Reflux (Several Hours) B->C D Cool, Dilute with H₂O & Neutralize with Base C->D E Steam Distillation to Isolate Crude Product D->E F Purify by Fractional Distillation E->F

Caption: A simplified workflow for the Skraup synthesis of quinoline, emphasizing the exothermic nature of the reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this crucial synthesis. The formation of the quinoline core via the Gould-Jacobs reaction is a robust but often challenging transformation, where minor deviations in conditions can lead to significantly reduced yields and complex purification profiles. This document provides in-depth, experience-based solutions to common problems encountered during this synthesis.

Reaction Overview: The Gould-Jacobs Reaction

The synthesis of this compound is classically achieved through the Gould-Jacobs reaction.[1][2][3] This process involves two key stages:

  • Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl ((4-fluoroanilino)methylene)malonate. This step typically occurs at moderate temperatures (100-140°C) and involves the elimination of ethanol.[4][5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the desired quinoline ring system. This step requires temperatures upwards of 250°C, necessitating the use of high-boiling point solvents like diphenyl ether or Dowtherm A.[4][6][7]

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format.

Q1: My overall yield is significantly lower than expected (<70%). What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors throughout the process. The primary culprits are incomplete cyclization, side reactions due to moisture, and improper temperature control.

  • Incomplete Thermal Cyclization: The cyclization step is a pericyclic reaction that demands high thermal energy.[1][2] Failure to reach and maintain the required temperature (typically >250°C) is the most frequent cause of low yields.

    • Solution: Ensure your heating mantle and condenser setup can achieve and sustain the reflux temperature of your high-boiling solvent (e.g., diphenyl ether, ~259°C). Use a high-temperature thermometer to monitor the internal reaction temperature, not the heating mantle setting. A reaction time of 15-30 minutes at reflux is generally sufficient; prolonged heating can lead to decomposition.[4]

  • Hydrolysis of the Ester or Malonate: Diethyl ethoxymethylenemalonate and the final ester product can be hydrolyzed by water, especially at high temperatures. This leads to the formation of corresponding carboxylic acids, which can complicate the reaction and purification.

    • Solution: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen) is best practice to exclude atmospheric moisture.[4]

  • Sub-optimal Condensation: The initial condensation of 4-fluoroaniline and DEEM must be driven to completion. Unreacted 4-fluoroaniline can lead to side products during the high-temperature cyclization.

    • Solution: Heat the initial mixture to 110-140°C and ensure the ethanol byproduct is efficiently removed.[4] Using a short-path distillation head during this phase can help drive the equilibrium toward the product.

Q2: My final product is a dark, tarry solid that is difficult to purify. Why is this happening?

A2: The formation of dark, insoluble polymeric materials is a known issue in high-temperature quinoline syntheses.[8] This is often a result of thermal decomposition of the starting materials or the product itself.

  • Cause: Prolonged exposure to the extreme temperatures required for cyclization can cause degradation. The presence of impurities or oxygen can catalyze these decomposition pathways.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Do not exceed the recommended reflux time. For many Gould-Jacobs reactions, 15-20 minutes at the peak temperature is sufficient.[4]

    • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the reaction. This minimizes oxidative side reactions.

    • Purify the Intermediate: While often performed as a one-pot synthesis, if tarring is severe, consider isolating and purifying the diethyl ((4-fluoroanilino)methylene)malonate intermediate before proceeding to the high-temperature cyclization. This removes any non-volatile impurities from the first step.

Q3: My TLC analysis shows multiple spots, even after the reaction should be complete. What are these impurities?

A3: The presence of multiple spots on a TLC plate indicates either unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: If you see a spot corresponding to 4-fluoroaniline, it suggests the initial condensation was incomplete.

  • Isomeric Products: While the 4-hydroxyquinoline is the thermodynamically favored product, cyclization can sometimes occur at other positions, though this is less common in the Gould-Jacobs reaction. The Conrad-Limpach-Knorr synthesis, a related method, can yield 2-quinolones at higher temperatures.[9]

  • Side Products from Moisture: As mentioned in Q1, hydrolysis can lead to the formation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. This acidic impurity will have a different Rf value.

  • Solution:

    • Optimize Stoichiometry: Ensure a 1:1 molar ratio of 4-fluoroaniline to DEEM.[4] An excess of either can lead to side reactions.

    • Purification: The desired product, this compound, is typically a solid that precipitates upon cooling the reaction mixture and adding a non-polar solvent like diethyl ether or hexane.[4] Filtration and washing with a cold, non-polar solvent can remove many impurities. If necessary, recrystallization from a suitable solvent (e.g., ethanol, 2-methoxyethanol) can be employed for further purification.

Q4: Can I use a different solvent for the cyclization step? Diphenyl ether is difficult to remove.

A4: Yes, but the solvent must have a sufficiently high boiling point (>250°C). Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a common alternative with similar properties. Mineral oil has also been used, though it can make product isolation more challenging.[6] Microwave-assisted synthesis has been explored as a way to achieve the necessary temperatures rapidly and potentially improve yields and reduce side reactions, sometimes even under solvent-free conditions.[10][11][12]

Optimized Experimental Protocol

This protocol is synthesized from established procedures to maximize yield and purity.[4]

Step 1: Condensation

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation head, add 4-fluoroaniline (0.6 mol, 66.6 g) and diethyl ethoxymethylenemalonate (0.6 mol, 129.7 g).

  • Purge the flask with dry nitrogen and maintain a positive pressure.

  • Heat the mixture with stirring to 140°C.

  • Maintain this temperature for approximately 1 hour, during which ethanol will distill from the reaction mixture. Collect the distillate to monitor reaction progress.

Step 2: Thermal Cyclization

  • Once ethanol distillation ceases, allow the mixture to cool slightly (to ~100°C).

  • Carefully add diphenyl ether (500 mL) to the reaction flask.

  • Replace the distillation head with a reflux condenser.

  • Heat the mixture vigorously with stirring to its reflux temperature (~255-260°C).

  • Maintain a steady reflux for 15-20 minutes. The product may begin to precipitate.

  • Turn off the heat and allow the mixture to cool to below 100°C.

Step 3: Isolation and Purification

  • While the mixture is still warm, slowly add diethyl ether (or hexane) with stirring to precipitate the product fully.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with fresh diethyl ether to remove the diphenyl ether solvent.

  • Air-dry or dry the product in a vacuum oven at a moderate temperature (50-60°C). Expected Yield: ~65-75%

Data & Parameter Summary

ParameterRecommended ConditionRationale / Common IssueReference
Reagents Anhydrous gradePrevents hydrolysis of ester groups, which leads to side products.[10]
Atmosphere Inert (Nitrogen/Argon)Minimizes oxidative decomposition and tar formation at high temperatures.[4]
Condensation Temp. 110 - 140°CSufficient to drive off ethanol byproduct and complete the formation of the key intermediate.[4]
Cyclization Temp. > 250°C (Reflux)Critical for the pericyclic ring-closing reaction. Insufficient temperature is a primary cause of low yield.[6]
Cyclization Time 15 - 30 minutesBalances reaction completion with minimizing thermal decomposition of the product.[4]
Cyclization Solvent Diphenyl ether, Dowtherm AMust have a boiling point >250°C to facilitate the reaction.[6]
Workup Solvent Diethyl ether, HexaneUsed to precipitate the solid product and wash away the high-boiling point reaction solvent.[4]

Visual Workflow & Mechanism

Gould-Jacobs Reaction Mechanism

The following diagram illustrates the key steps in the formation of the quinoline ring.

GouldJacobs Gould-Jacobs Reaction Mechanism Start 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl ((4-fluoroanilino)methylene)malonate Start->Intermediate Condensation (-EtOH, ~140°C) Cyclized Cyclized Intermediate (via 6-pi electrocyclization) Intermediate->Cyclized Thermal Cyclization (>250°C) Product This compound (Final Product) Cyclized->Product Tautomerization & Aromatization

Caption: Key stages of the Gould-Jacobs synthesis pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common synthesis issues.

Troubleshooting Troubleshooting Workflow Start Low Yield or Impure Product CheckTemp Was internal cyclization temperature >250°C? Start->CheckTemp CheckMoisture Were anhydrous reagents/solvents used? CheckTemp->CheckMoisture Yes Sol_Temp Solution: Increase heating to ensure reflux of high-boiling solvent. CheckTemp->Sol_Temp No CheckTime Was cyclization time kept to <30 min? CheckMoisture->CheckTime Yes Sol_Moisture Solution: Dry all solvents/glassware. Use inert atmosphere. CheckMoisture->Sol_Moisture No Sol_Time Solution: Reduce reflux time to prevent product decomposition (tarring). CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Temp->Success Sol_Moisture->Success Sol_Time->Success

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Stability of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Google Gemini

Welcome to the technical support guide for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile quinoline intermediate. As a key building block in the synthesis of novel therapeutics, including fluoroquinolone antibiotics, understanding its stability in solution is paramount for obtaining reliable and reproducible experimental results.[1][2][3] This guide provides in-depth answers to common stability issues, troubleshooting workflows, and validated protocols to ensure the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of this compound solutions.

Q1: My solution of this compound is turning yellow or brown. What is happening?

Discoloration is a frequent indicator of compound degradation.[4] For quinoline derivatives, this is typically caused by two main pathways:

  • Photodegradation: Like many fluoroquinolone structures, this compound is susceptible to degradation upon exposure to ambient or UV light.[4][5] This process can generate colored byproducts, compromising the purity and activity of your solution.[6][7]

  • Oxidation: Quinolone compounds can be sensitive to atmospheric oxygen.[4] The recommended storage of the solid compound under inert gas suggests a potential for oxidation, which can be accelerated in solution.[8]

Actionable Advice: Always protect your solutions from light by using amber vials or wrapping containers in aluminum foil. For long-term storage, preparing solutions with degassed solvents and storing under an inert atmosphere (like nitrogen or argon) can minimize oxidative degradation.

Q2: I'm observing a new peak in my HPLC/LC-MS analysis and a corresponding decrease in the parent compound peak. What is the likely degradant?

The most probable cause is the hydrolysis of the ethyl ester group at the C-3 position. This is a classic degradation pathway for ester-containing molecules in aqueous or protic solutions.[9][10]

  • Under acidic or neutral conditions , the ester undergoes slow, reversible hydrolysis to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and ethanol.[9][11]

  • Under basic (alkaline) conditions , this hydrolysis, known as saponification, is rapid and irreversible, forming the sodium or potassium salt of the carboxylic acid.[10][12]

This carboxylic acid degradant will have a different retention time on a reverse-phase HPLC column (typically eluting earlier due to increased polarity).

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is governed by a combination of chemical and physical factors:

  • pH: The rate of ester hydrolysis is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can accelerate degradation.[4][13] The solubility is also heavily influenced by pH due to the ionizable 4-hydroxy group and the quinoline nitrogen.[14]

  • Light: Exposure to light is a critical factor that can induce photodegradation.[4][5][6]

  • Temperature: Elevated temperatures increase the rate of all chemical degradation reactions, including hydrolysis and oxidation.[4][15]

  • Solvent: The choice of solvent is crucial. While soluble in organic solvents like DMSO and DMF, aqueous buffers can initiate hydrolysis. The presence of water is a prerequisite for this degradation pathway.

  • Presence of Metal Ions: Fluoroquinolones are known to chelate metal ions, which can influence their stability and behavior in solution.[16][17] Using metal-free buffers or adding a chelator like EDTA may be necessary for certain applications.

Q4: What are the recommended storage conditions for stock solutions?

To maximize the shelf-life of your stock solutions, we recommend the following based on empirical evidence from related compounds:

ParameterRecommendationRationale
Solvent Anhydrous DMSO or DMFMinimizes water content, thereby preventing ester hydrolysis.
Temperature -20°C or -80°CReduces the rate of all potential degradation reactions.[15]
Light Exposure Store in amber vials or foil-wrapped tubesPrevents photodegradation.[5]
Atmosphere Store under inert gas (Argon or Nitrogen)Minimizes oxidation, especially for long-term storage.
Freeze-Thaw Aliquot into single-use volumesAvoids repeated freeze-thaw cycles, which can degrade some compounds.[15]
Section 2: Troubleshooting Guide

This section provides structured workflows to diagnose and resolve common experimental problems.

Issue 1: Inconsistent Assay Results or Loss of Potency

Inconsistent biological or chemical assay results are a classic symptom of compound instability.[4] This workflow helps diagnose if degradation is the root cause.

G start Inconsistent Assay Results check_storage Step 1: Verify Solution Age & Storage (Was it fresh? Stored correctly?) start->check_storage is_old Old or Improperly Stored check_storage->is_old No is_fresh Fresh & Properly Stored check_storage->is_fresh Yes prepare_fresh Action: Prepare Fresh Solution & Re-run Assay is_old->prepare_fresh Yes problem_persists Problem Persists is_fresh->problem_persists analytical_check Step 2: Perform Analytical Check (e.g., HPLC, LC-MS) problem_persists->analytical_check Yes degradation_obs Degradation Observed? analytical_check->degradation_obs forced_degradation Step 3: Conduct Forced Degradation Study (See Protocol 2) degradation_obs->forced_degradation Yes no_degradation No Degradation degradation_obs->no_degradation No identify_pathway Action: Identify Degradation Pathway (Hydrolysis, Photolysis, etc.) forced_degradation->identify_pathway optimize_protocol Action: Optimize Experimental Protocol (Adjust pH, protect from light, use fresh solutions) identify_pathway->optimize_protocol other_issue Conclusion: Issue is likely not compound stability. Investigate other assay parameters. no_degradation->other_issue

Caption: Troubleshooting workflow for inconsistent assay results.

  • Verify Solution Age and Storage: The first and simplest check. Always use freshly prepared solutions for critical experiments. If using a stock, confirm it was stored according to the recommendations in the FAQ (Section 1, Q4).

  • Perform Analytical Check: Analyze an aliquot of your solution using a stability-indicating method like HPLC. Compare the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a reduction in the main peak area confirms degradation.

  • Conduct a Forced Degradation Study: If the degradation pathway is unclear, a forced degradation study (see Protocol 2) is the definitive diagnostic tool. By intentionally stressing the compound under acidic, basic, oxidative, and photolytic conditions, you can identify its specific vulnerabilities and proactively design your experiments to avoid them.

Section 3: Protocols and Methodologies

These protocols provide a framework for handling, storing, and testing the stability of your compound.

Protocol 1: Preparation and Storage of Stock Solutions
  • Pre-Weighing: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use anhydrous, high-purity DMSO for the primary stock solution (e.g., 10-50 mM). Anhydrous DMF is a suitable alternative.

  • Dissolution: Add the solvent to the pre-weighed solid. Vortex or sonicate gently in a water bath until fully dissolved.

  • Light Protection: Perform all steps under subdued light and immediately transfer the final solution to a light-protected container (amber vial).

  • Aliquoting and Storage: Divide the stock solution into single-use aliquots to prevent multiple freeze-thaw cycles. Store at -20°C or -80°C. For aqueous working solutions, use buffers at a pH where the compound is most stable (determine via a forced degradation study). Prepare aqueous solutions fresh daily.

Protocol 2: Forced Degradation Study

This study is essential for understanding the compound's liabilities. A typical study involves exposing the compound (e.g., at 1 mg/mL) to the conditions below and analyzing the samples by HPLC at various time points (e.g., 0, 2, 6, 24 hours).

ConditionReagent/SetupPurpose
Acid Hydrolysis 0.1 M HCl, incubated at 60°CTo assess stability to acid-catalyzed ester hydrolysis.[4]
Base Hydrolysis 0.1 M NaOH, at room temperatureTo assess stability to base-catalyzed ester hydrolysis (saponification).[4][13]
Oxidation 3% H₂O₂, at room temperatureTo assess susceptibility to oxidation.
Photolytic Expose solution to direct UV light (e.g., 254 nm) or high-intensity visible lightTo assess photostability.[4][13]
Thermal Incubate solution at 60°C (protected from light)To assess thermal degradation in the chosen solvent.
Protocol 3: Stability-Indicating HPLC Method Development

A robust HPLC method is required to separate the parent compound from all potential degradation products.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Use a gradient elution.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (creates an acidic environment to protonate the carboxylic acid degradant, improving peak shape).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the more non-polar parent compound.

  • Detection: Use a UV detector set to the λmax of the compound. A photodiode array (PDA) detector is ideal as it can help identify peak purity.

  • Validation: Inject samples from the forced degradation study to confirm that all degradant peaks are well-resolved from the parent peak.

Section 4: Key Stability Factors In-Depth
Hydrolytic Stability (Ester Cleavage)

The primary covalent degradation pathway for this molecule in the presence of water is the cleavage of the ethyl ester. The resulting product is 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

pH Influence on Stability: The rate of this reaction is highly dependent on pH.

pH RangeStability OutlookPredominant Mechanism
< 3 (Strongly Acidic) Moderate Stability. Acid-catalyzed hydrolysis. Rate increases with decreasing pH.[9][10]
3 - 6 (Mildly Acidic) Optimal Stability. The region where both acid and base-catalyzed hydrolysis rates are at a minimum.
> 7 (Basic/Alkaline) Poor Stability. Base-catalyzed hydrolysis (saponification). The reaction is fast and irreversible.[9][12]

Recommendation: For aqueous applications, buffer your solution in the pH 3-6 range for maximum stability against hydrolysis.

References

Technical Support Center: Optimizing Derivatization of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile quinoline scaffold. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction conditions, improve yields, and ensure the regiochemical integrity of your target molecules.

Part 1: Understanding the Core Chemistry: The Challenge of Regioselectivity

This compound is a key intermediate in the synthesis of various bioactive compounds, including antibacterial agents. Its derivatization, most commonly through alkylation of the 4-hydroxy group, is a critical step in developing new chemical entities. However, the inherent tautomerism of the 4-hydroxyquinoline core presents a significant challenge. The molecule exists in equilibrium between its 4-hydroxyquinoline (enol-like) and 4-quinolone (keto-like) forms. This duality creates two potentially nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the quinoline ring. Consequently, alkylation reactions can lead to a mixture of O-alkylated and N-alkylated products, complicating purification and reducing the yield of the desired isomer.

The primary goal of optimization is to control the regioselectivity of this reaction, favoring the desired O-alkylation pathway to synthesize quinoline ethers. This guide will focus on troubleshooting common issues related to this challenge.

Tautomerism_and_Alkylation cluster_products Potential Products enol Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate keto Ethyl 6-fluoro-4-oxo-1,4-dihydro quinoline-3-carboxylate enol->keto o_alk Desired O-Alkylated Product (Quinolyl Ether) enol->o_alk O-Alkylation (R-X) n_alk Side Product: N-Alkylated (Quinolone Ether) keto->n_alk N-Alkylation (R-X) Troubleshooting_Regioselectivity start Problem: N-Alkylation is the Major Product solvent_check Is the solvent Polar Aprotic (e.g., DMF, Acetonitrile)? start->solvent_check base_check Is the base K₂CO₃? solvent_check->base_check Yes solution_solvent Action: Change solvent to DMF or Acetonitrile. solvent_check->solution_solvent No solution_base Action: Change base to K₂CO₃. base_check->solution_base No outcome Result: Increased Yield of Desired O-Alkylated Product base_check->outcome Yes solution_solvent->base_check solution_base->outcome

Technical Support Center: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during its preparation via the Gould-Jacobs reaction. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the synthesis of this compound.

Synthesis & Reaction-Specific Issues

Question 1: My Gould-Jacobs reaction for this compound is resulting in a very low yield or failing completely. What are the primary causes?

Answer:

Low yields in the synthesis of this specific fluoroquinolone derivative can often be traced back to several critical factors, primarily related to the two main stages of the Gould-Jacobs reaction: the initial condensation and the subsequent thermal cyclization.

  • Incomplete Initial Condensation: The first step involves the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate. If this reaction is incomplete, the subsequent cyclization will naturally result in a low yield of the final product.

    • Causality: The nucleophilic attack of the aniline on DEEM is a crucial step.[1] The presence of moisture can hydrolyze the DEEM, reducing its availability. Additionally, improper temperature control during this initial heating phase can either lead to an incomplete reaction or the beginning of side reactions.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate requires a high temperature, typically around 250°C, to proceed efficiently.[2]

    • Causality: This step is a 6-electron electrocyclization, which has a significant activation energy barrier.[3] Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can cause decomposition of the starting material and the product, often resulting in the formation of tarry byproducts.[4]

  • Purity of Starting Materials: The purity of 4-fluoroaniline and DEEM is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a more complex purification process.

    • Causality: Impurities in the 4-fluoroaniline may react with DEEM, leading to a mixture of quinolone derivatives. DEEM itself can degrade over time, especially if exposed to moisture.[5]

Question 2: I am observing the formation of a significant amount of dark, tarry material in my high-temperature cyclization step. How can I mitigate this?

Answer:

The formation of tarry substances is a common issue in high-temperature reactions like the Gould-Jacobs cyclization and is usually indicative of product or intermediate decomposition.

  • Optimize Reaction Time and Temperature: Finding the right balance is key. While high temperatures are necessary for cyclization, prolonged exposure can be detrimental.[6]

    • Field-Proven Insight: For the synthesis of this compound, a cyclization time of 15-30 minutes at reflux in a high-boiling solvent like diphenyl ether is often sufficient.[7] Closely monitor the reaction by thin-layer chromatography (TLC) to determine the point of maximum product formation before significant decomposition begins.

  • Use of an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation.[7]

  • Solvent Choice: The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial for maintaining a stable and evenly distributed high temperature. This minimizes localized overheating which can lead to decomposition.[2]

Question 3: My final product seems to be contaminated with an impurity that I am struggling to remove. What could it be and how can I purify my product?

Answer:

A common impurity in the synthesis of this compound is the decarboxylated product, 6-fluoro-4-hydroxyquinoline.

  • Cause of Impurity: This side product can form if the reaction temperature is too high or the heating is prolonged, causing the loss of the ethyl carboxylate group at the 3-position.[6]

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing the decarboxylated impurity. Solvents such as ethanol or acetic acid can be effective.

    • Washing: Thoroughly washing the crude product with a solvent in which the impurity is more soluble than the desired product can be beneficial. Diethyl ether is often used for this purpose.[7]

    • Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed, although this is less ideal for large-scale syntheses.

Experimental Protocols & Data

Detailed Synthesis Protocol for this compound

This protocol is a self-validating system. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Step 1: Condensation of 4-fluoroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

  • Heating: Heat the mixture to 140°C under a nitrogen atmosphere. Ethanol will begin to distill from the reaction mixture. Continue heating for approximately 1 hour.[7]

  • Checkpoint: Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The spot corresponding to 4-fluoroaniline should diminish significantly, and a new, less polar spot for the intermediate should appear.

Step 2: Thermal Cyclization

  • Solvent Addition: After the initial condensation, add a high-boiling solvent such as diphenyl ether (approximately 7-8 mL per gram of 4-fluoroaniline used) to the reaction mixture.[7]

  • High-Temperature Heating: Heat the mixture to reflux (approximately 250-260°C) with vigorous stirring. Maintain at reflux for 15-20 minutes.[7]

  • Checkpoint: The color of the reaction mixture will likely darken. A precipitate of the product may begin to form upon slight cooling.

Step 3: Isolation and Purification

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product should precipitate out of the diphenyl ether. To further encourage precipitation, add diethyl ether or hexanes.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filtered solid thoroughly with diethyl ether to remove residual diphenyl ether and any soluble impurities.[7]

  • Drying: Air-dry the product or dry in a vacuum oven at a moderate temperature (e.g., 60-70°C).

  • Final Checkpoint (Characterization): The final product should be an off-white to pale yellow solid. The expected yield is typically in the range of 65-75%.[7] Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Parameter Expected Value
Appearance Off-white to pale yellow solid
Expected Yield 65-75%
Melting Point >300 °C
Characterization Data (Expected)
  • 1H NMR (DMSO-d6, 400 MHz): δ 12.1 (s, 1H, OH), 8.5 (s, 1H, H-2), 7.8-7.9 (m, 2H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 4.2 (q, 2H, OCH2CH3), 1.3 (t, 3H, OCH2CH3).

  • 13C NMR (DMSO-d6, 100 MHz): δ 172.0 (C=O, ester), 165.0 (C-4), 159.0 (d, JCF = 240 Hz, C-6), 143.0 (C-8a), 138.0 (C-2), 125.0 (d, JCF = 25 Hz, C-5), 122.0 (d, JCF = 8 Hz, C-7), 118.0 (C-4a), 108.0 (d, JCF = 22 Hz, C-8), 105.0 (C-3), 60.0 (OCH2CH3), 14.5 (OCH2CH3).

  • Mass Spectrometry (ESI+): m/z 236.07 [M+H]+.

Visualizations

Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Work-up & Purification A 4-Fluoroaniline C Condensation Intermediate A->C 140°C, 1 hr -EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C 140°C, 1 hr -EtOH D Cyclization C->D Diphenyl Ether ~250°C, 15-20 min E This compound D->E F Cooling & Precipitation E->F G Filtration & Washing F->G H Drying G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Low Yield or Reaction Failure Check_Condensation TLC analysis of initial condensation step Start->Check_Condensation Check_Cyclization Observation of tar formation in cyclization Start->Check_Cyclization Check_Purity Analysis of starting material purity Start->Check_Purity Sol_Condensation Ensure anhydrous conditions Optimize condensation time/temp Check_Condensation->Sol_Condensation Sol_Cyclization Optimize cyclization time/temp Use inert atmosphere Check_Cyclization->Sol_Cyclization Sol_Purity Use high-purity starting materials Purify reagents if necessary Check_Purity->Sol_Purity End Improved Yield Sol_Condensation->End Sol_Cyclization->End Sol_Purity->End

Caption: A logical approach to troubleshooting low yields in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile quinoline derivative with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents due to its antimicrobial, anti-inflammatory, and anticancer properties.[1] However, like many quinolone derivatives, this compound exhibits poor aqueous solubility, a characteristic that presents a significant hurdle for researchers in obtaining reliable and reproducible results in biological assays.[2] Low solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading experimental outcomes.[3][4]

This guide provides a comprehensive, experience-driven framework for overcoming the solubility challenges associated with this compound. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental data.

Section 1: Understanding the Solubility Challenge

A clear understanding of the molecule's properties is the first step toward solving solubility issues. Quinolone derivatives are often characterized by high melting points and low solubility in water.[2]

FAQ 1.1: Why is this compound poorly soluble in aqueous solutions?

The poor aqueous solubility of this compound stems from its chemical structure. It is a relatively rigid, planar molecule with a hydrophobic quinoline core. The presence of the fluorine atom at the C6 position, while beneficial for biological activity, further increases its hydrophobicity.[5] Although the 4-hydroxy group can participate in hydrogen bonding, the overall molecular characteristics favor self-association and crystallization over interaction with water molecules.

PropertyValue / ObservationImplication for Solubility
Molecular Weight ~235.21 g/mol [1][6]Moderate molecular weight, but structure is the primary driver of insolubility.
Appearance Off-white powder[1][7]Indicates a stable, crystalline solid state that requires energy to dissolve.
Melting Point >300 °C[1][7]A very high melting point suggests strong intermolecular forces in the crystal lattice, making it difficult for solvents to break them apart.
Structure Quinolone derivative[2]This class of compounds is known for its generally low aqueous solubility.[2]
pKa (Predicted) ~2.40[6]The acidic proton (likely on the 4-hydroxy group) suggests that solubility can be significantly increased in basic pH environments.
Section 2: Troubleshooting Common Assay Failures

Solubility issues often manifest as perplexing and inconsistent assay results. Here’s how to diagnose and address the most common problems.

FAQ 2.1: I prepared my working solution, but I see a precipitate or cloudiness in the microplate well. What should I do?

Precipitation is the most direct indicator of poor solubility. It means the compound concentration has exceeded its solubility limit in the final assay buffer. This is a critical failure, as the actual concentration of the dissolved, active compound is unknown and far lower than intended.

Follow this decision tree to troubleshoot:

G start Precipitate observed in assay well? check_stock Is the stock solution (e.g., in 100% DMSO) clear? start->check_stock stock_issue Stock has precipitated. 1. Gently warm (37°C) and sonicate. 2. If persists, remake stock at a lower concentration. check_stock->stock_issue No buffer_issue Stock is clear. The issue is kinetic solubility in the final assay buffer. check_stock->buffer_issue Yes solution Solution: 1. Decrease final compound concentration. 2. Increase final DMSO/co-solvent percentage (check assay tolerance). 3. Modify assay buffer (see Section 3). 4. Perform a kinetic solubility test (see FAQ 5.1). buffer_issue->solution

Diagram 1: Decision tree for troubleshooting compound precipitation.

FAQ 2.2: My results are inconsistent across replicates, or I have a low signal-to-noise ratio. Could this be a solubility issue?

Absolutely. Even without visible precipitation, microscopic compound aggregates can form. This phenomenon, known as "compound aggregation," leads to several problems:

  • Inaccurate Concentration: Only the dissolved monomeric compound is typically active. Aggregates effectively lower the concentration of the available drug.

  • Non-specific Activity: Aggregates can interfere with assay components, such as enzymes or detection reagents, leading to false positives or negatives.

  • Poor Reproducibility: The stochastic nature of aggregate formation leads to high variability between wells.

If you suspect aggregation, lowering the final compound concentration is the first and most effective diagnostic step.

Section 3: Practical Protocols for Enhancing Solubility

A systematic approach to solubilization begins with the stock solution and ends with the final assay buffer.

Protocol 3.1: Step-by-Step Guide to Preparing a Stock Solution

The goal is to create a high-concentration, stable stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), that can be diluted into the aqueous assay buffer.

  • Solvent Selection: 100% DMSO is the industry standard and most effective starting point for dissolving hydrophobic compounds for in vitro screening.[3]

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: a. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). b. Vortex vigorously for 1-2 minutes. c. Crucial Step: If the compound is not fully dissolved, use a sonicating water bath for 10-15 minutes. Gentle warming in a 37°C water bath can also be applied, but avoid excessive heat to prevent degradation.[8]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear, with no visible particulates.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 3.2: Optimizing Assay Buffer Conditions

The transition from 100% DMSO to a primarily aqueous buffer is where solubility problems often arise. This is a measure of kinetic solubility.[9][10] The key is to modify the assay buffer to be more "hospitable" to the compound.

G start Start: Standard Assay Buffer ph_adjust Adjust pH (e.g., to 7.8 or 8.0 if tolerated) start->ph_adjust cosolvent Add Co-solvent (e.g., 1-5% PEG 400, Propylene Glycol) ph_adjust->cosolvent surfactant Add Surfactant (e.g., 0.01% Tween-20) cosolvent->surfactant end Optimized Buffer (Validate for assay interference) surfactant->end

Diagram 2: Workflow for systematic assay buffer optimization.
  • pH Adjustment: Given the compound's acidic nature (pKa ≈ 2.40), increasing the pH of the buffer will deprotonate the 4-hydroxy group, creating a charged species with significantly higher aqueous solubility.[]

    • Action: Test increasing the buffer pH in small increments (e.g., from 7.4 to 7.8 or 8.0).

    • Caution: Ensure the pH change does not negatively impact the activity of your biological target (e.g., enzyme or cell health).

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous buffer, making it easier to dissolve hydrophobic compounds.[12][13][14]

    • Action: Introduce a small percentage of a co-solvent into your final assay buffer.

    • Caution: Always run a solvent tolerance test to determine the maximum concentration your assay can handle without artifacts.

Co-solventTypical Final ConcentrationNotes
DMSO 0.1% - 1.0%Standard, but concentrations >1% can be toxic to cells or inhibit enzymes.[15][16][17]
Ethanol 1% - 5%Effective, but can be volatile and may affect protein stability.
Polyethylene Glycol 400 (PEG 400) 1% - 5%A good, less harsh alternative to DMSO.[14]
Propylene Glycol 1% - 5%Commonly used in pharmaceutical formulations to improve solubility.[13]
  • Use of Surfactants: Low concentrations of non-ionic surfactants can help prevent aggregation and improve solubility by forming micelles.[18]

    • Action: Add a very low concentration of a surfactant like Tween-20 or Triton X-100.

    • Typical Concentration: 0.005% - 0.05% (v/v).

    • Caution: Surfactants can denature proteins at higher concentrations. Always validate against a no-surfactant control.

Section 4: Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques can be employed, particularly for in-vivo studies.

FAQ 4.1: I've tried optimizing my buffer, but I still have solubility issues at my desired concentration. What are my options?

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules like our quinoline derivative, forming an inclusion complex that is highly water-soluble.[8][20][21]

  • Mechanism: The drug molecule partitions into the hydrophobic core of the cyclodextrin, while the complex itself is readily dissolved in water by the hydrophilic outer surface.[19]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high solubility and low toxicity.[19]

  • Application: Prepare a solution of HP-β-CD in your buffer first, then add the compound stock. This allows the complex to form in solution.

Section 5: General FAQs and Best Practices

FAQ 5.1: How can I proactively determine the maximum soluble concentration of my compound in the final assay buffer?

Perform a Kinetic Solubility Assay . This high-throughput method mimics the process of diluting a DMSO stock into an aqueous buffer and is essential for early-stage drug discovery.[3][10]

Simplified Kinetic Solubility Protocol: [9][22]

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO in a 96-well plate.

  • Add Buffer: Add your final assay buffer to each well (e.g., add 98 µL of buffer to 2 µL of DMSO stock). The final DMSO concentration should match your assay conditions.

  • Incubate: Shake the plate at room temperature for 1-2 hours to allow it to equilibrate.

  • Detect Precipitation: Measure the turbidity (cloudiness) of each well using a nephelometer or a plate reader capable of measuring light scatter at a high wavelength (e.g., 600-700 nm).

  • Determine Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility limit.

FAQ 5.2: What are the potential impacts of organic solvents like DMSO on my assay?

While necessary, solvents are not inert. It is crucial to be aware of their potential effects:

  • Cell-Based Assays: DMSO increases cell membrane permeability.[23] While this can help compound uptake, concentrations above 1% are often cytotoxic, inhibiting cell proliferation and causing cell death.[15][16][17] It is best practice to keep the final DMSO concentration at or below 0.5% for sensitive cell lines.[16]

  • Biochemical Assays: DMSO can directly interact with proteins, sometimes competing with the compound for binding sites or even causing protein unfolding at higher concentrations.[23]

  • Best Practice: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO in assay buffer) as your test wells to account for any solvent-induced effects on the assay signal.

References

Technical Support Center: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and efficient synthesis.

I. Introduction to the Synthesis and its Challenges

This compound is a critical intermediate in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. The most common and industrially significant route to this compound is the Gould-Jacobs reaction, which involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1]

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. The high temperatures required for the cyclization step can lead to thermal degradation, and the use of a substituted aniline introduces the possibility of isomeric impurities. This guide will address these challenges in detail, providing practical solutions based on established chemical principles and field-proven insights.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of the final product 1. Incomplete condensation: The initial reaction between 4-fluoroaniline and DEEM may not have gone to completion. 2. Incomplete cyclization: The temperature of the cyclization step was too low or the reaction time was too short.[2] 3. Thermal degradation: The cyclization was carried out at an excessively high temperature or for too long, leading to product decomposition.[2] 4. Sub-optimal work-up: Product loss during the isolation and purification steps.1. Ensure complete condensation: Monitor the initial reaction by TLC or GC to confirm the disappearance of 4-fluoroaniline. Consider a slight excess of DEEM. 2. Optimize cyclization conditions: Carefully control the temperature of the high-boiling solvent (e.g., diphenyl ether) to the recommended range (typically 250-260 °C).[3] Monitor the reaction progress to determine the optimal reaction time. Microwave-assisted synthesis can also be explored for better control over temperature and reduced reaction times.[4] 3. Avoid excessive heat: Do not exceed the recommended cyclization temperature. Minimize the reaction time once the starting material is consumed. 4. Refine purification: Ensure efficient precipitation of the product from the reaction mixture. Use appropriate washing solvents to remove impurities without dissolving the product.
Presence of an isomeric impurity Formation of the 8-fluoro isomer: The cyclization of the intermediate, diethyl (4-fluoroanilino)methylenemalonate, can occur at either the C2 or C6 position of the aniline ring. While cyclization at C2 is sterically favored, the electron-withdrawing nature of the fluorine atom can influence the regioselectivity, leading to the formation of the undesired Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[5]Maximize regioselectivity: While difficult to completely eliminate, the formation of the desired 6-fluoro isomer is generally favored. Careful control of the cyclization temperature can influence the isomeric ratio. Purification by recrystallization or column chromatography is typically required to separate the isomers.
Product is dark-colored or contains tar-like impurities Thermal decomposition of starting materials or product: High reaction temperatures can lead to the degradation of DEEM, the intermediate, or the final product, resulting in the formation of polymeric or colored byproducts.[2][6]Use high-purity starting materials: Ensure the DEEM used is of high purity and free from decomposition products. Strict temperature control: Maintain the cyclization temperature within the optimal range. Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation at high temperatures. Purification: The crude product may require treatment with activated carbon and recrystallization to remove colored impurities.
Incomplete reaction after prolonged heating Intermediate stability: The condensation product, diethyl (4-fluoroanilino)methylenemalonate, may not be efficiently converting to the cyclized product.Confirm intermediate formation: Isolate and characterize the intermediate to ensure the first step was successful. Increase cyclization temperature cautiously: Gradually increase the temperature of the high-boiling solvent, monitoring for product formation and degradation. Consider a catalyst: While the traditional Gould-Jacobs reaction is thermally driven, literature on related syntheses sometimes mentions the use of catalysts to promote cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step?

A1: A high-boiling solvent, such as diphenyl ether or Dowtherm A, is used to achieve the high temperatures (typically above 250 °C) required for the thermal intramolecular cyclization of the anilidomethylenemalonic ester intermediate.[3] This step is a 6-electron electrocyclization that forms the quinoline ring system.[1]

Q2: Can I perform the reaction without a solvent?

A2: The initial condensation of 4-fluoroaniline and DEEM is often performed neat (without a solvent).[7] However, the subsequent cyclization step requires a high-boiling solvent to reach the necessary temperature for the reaction to proceed efficiently. Microwave-assisted synthesis can sometimes be performed with or without a solvent, offering an alternative approach.[2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of both the initial condensation and the final cyclization can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The disappearance of the starting materials and the appearance of the intermediate and final product can be visualized under UV light.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves high temperatures and potentially hazardous chemicals.

  • High Temperatures: Use appropriate heating mantles and ensure the glassware is rated for high temperatures. Work in a well-ventilated fume hood.

  • Chemical Hazards: 4-fluoroaniline is toxic and a suspected carcinogen. Diethyl ethoxymethylenemalonate can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Vapors: High-boiling solvents like diphenyl ether have vapors that should not be inhaled. Ensure adequate ventilation.

IV. Detailed Experimental Protocol: Gould-Jacobs Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Condensation of 4-Fluoroaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask equipped with a stirrer and a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).[7]

  • Heat the mixture to 100-110 °C with stirring for 1-2 hours. The reaction mixture will become a clear, viscous liquid.

  • Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

Step 2: Thermal Cyclization

  • To the flask containing the crude diethyl (4-fluoroanilino)methylenemalonate, add a high-boiling solvent such as diphenyl ether (approximately 5-10 volumes relative to the starting aniline).

  • Heat the mixture to reflux (approximately 250-260 °C) under a nitrogen atmosphere.[3]

  • Maintain at reflux for 30-60 minutes. Monitor the reaction by TLC for the formation of the product and the disappearance of the intermediate.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Isolation and Purification

  • To the cooled reaction mixture, add a non-polar solvent such as hexane or petroleum ether to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid product by filtration.

  • Wash the solid with the non-polar solvent to remove the residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield this compound as a solid.

V. Visualizing the Process: Diagrams and Workflows

To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.

Gould-Jacobs Reaction Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization 4-Fluoroaniline 4-Fluoroaniline Intermediate Diethyl (4-fluoroanilino)methylenemalonate 4-Fluoroaniline->Intermediate + DEEM 100-110 °C DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 6-fluoro-4- hydroxyquinoline-3-carboxylate Intermediate->Product >250 °C (Diphenyl Ether)

Caption: The two-step Gould-Jacobs reaction pathway.

Troubleshooting_Workflow start Low Yield or Impure Product check_condensation Check Condensation Step (TLC/HPLC) start->check_condensation check_cyclization Check Cyclization Step (TLC/HPLC) check_condensation->check_cyclization Complete incomplete_condensation Incomplete Condensation check_condensation->incomplete_condensation Incomplete check_purity Analyze Impurities (NMR, LC-MS) check_cyclization->check_purity Complete but Impure incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization Incomplete degradation Thermal Degradation check_purity->degradation Colored/Tar isomer Isomeric Impurity check_purity->isomer Isomer Detected solution_condensation Optimize Condensation: - Extend reaction time - Check reactant purity incomplete_condensation->solution_condensation solution_cyclization Optimize Cyclization: - Increase temperature cautiously - Check reaction time incomplete_cyclization->solution_cyclization solution_degradation Minimize Degradation: - Lower temperature - Use inert atmosphere degradation->solution_degradation solution_isomer Purify: - Recrystallization - Column Chromatography isomer->solution_isomer

Caption: A logical workflow for troubleshooting common issues.

VI. References

  • Smolecule. (n.d.). Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from --INVALID-LINK--

  • PrepChem. (2023). Synthesis of this compound. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Diethyl ethoxymethylenemalonate. Retrieved from --INVALID-LINK--

  • PubMed Central. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Diethyl ethoxymethylenemalonate. Retrieved from --INVALID-LINK--

  • Reddit. (2024). How to minimize side products of this reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Diethyl ethoxymethylenemalonate. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Retrieved from --INVALID-LINK--

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from --INVALID-LINK--

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. Retrieved from --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). DIETHYL ETHOXY METHYLENE MALONATE CAS No 87-13-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from --INVALID-LINK--

  • Asian Journal of Advanced Basic Sciences. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Reaction Condition Optimization Services. Retrieved from --INVALID-LINK--

  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Insights on the electron-donating and withdrawing effect of the functional groups on mechanochemical dehydrochlorination reactions. Retrieved from --INVALID-LINK--

References

Technical Support Center: Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this important pharmaceutical intermediate.[1] We will address common questions related to its stability and degradation, providing insights grounded in chemical principles and best practices for forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My recent batch of this compound shows an increasing number of impurities during storage. What are the likely degradation pathways?

Answer:

This compound, while relatively stable, possesses functional groups susceptible to degradation under common laboratory and storage conditions. The primary points of reactivity are the ethyl ester and the hydroxyquinoline core. The main degradation pathways to consider are hydrolysis and oxidation.

  • Hydrolytic Degradation: The ethyl ester group is the most probable site for hydrolysis. This reaction can be catalyzed by acidic or basic conditions, or even by residual moisture, leading to the formation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and ethanol. The presence of trace amounts of acid or base in your storage solvent or on glassware can accelerate this process. From a mechanistic standpoint, under basic conditions, a hydroxide ion will attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate and ethanol. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water.

  • Oxidative Degradation: The quinoline ring system, particularly with its electron-donating hydroxyl group, can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities in solvents. Oxidative degradation can lead to the formation of N-oxides or phenolic coupling products, which may be colored and can complicate your downstream reactions.

  • Photodegradation: While less common for this specific scaffold without a specific photosensitizing group, quinoline derivatives can be photosensitive.[2] Exposure to UV or even ambient light over extended periods could potentially lead to the formation of radical species and subsequent complex degradation products.

To mitigate these issues, we recommend storing the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Troubleshooting Guide: Identifying Degradation Products

Issue: You observe new peaks in your HPLC or LC-MS analysis of an aged sample of this compound.

Workflow for Identification:

Caption: Workflow for identifying potential degradation products.

FAQ 2: I am planning forced degradation studies for a drug substance synthesized from this compound. What conditions should I consider for the parent compound?

Answer:

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] Based on the structure of this compound, we recommend the following stress conditions as a starting point. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2]

Stress ConditionRecommended Reagents & ConditionsPotential Degradation PathwayPrimary Degradation Product (Hypothesized)
Acid Hydrolysis 0.1 M HCl at 60-80 °CEster Hydrolysis6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH at room temperatureEster Hydrolysis6-fluoro-4-hydroxyquinoline-3-carboxylic acid
Oxidation 3% H₂O₂ at room temperatureOxidation of quinoline ringN-oxide or hydroxylated derivatives
Thermal 80-100 °C (solid-state)ThermolysisComplex/variable
Photostability ICH Q1B conditions (UV/Vis light)PhotolysisComplex/variable

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl).

    • Base: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate all solutions at the desired temperature (e.g., 60 °C for acid, room temperature for base).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acid and base samples to prevent further degradation on the analytical column. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways under hydrolytic and oxidative stress.

Degradation_Pathways Parent This compound Hydrolysis_Product 6-fluoro-4-hydroxyquinoline-3-carboxylic acid + Ethanol Parent->Hydrolysis_Product  H+ or OH- / H2O   Oxidation_Product N-Oxide Derivative Parent->Oxidation_Product  [O] (e.g., H2O2)  

Caption: Hypothesized degradation pathways of the target molecule.

References

Validation & Comparative

A Comparative Efficacy Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Derivatives and Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antibacterial efficacy of derivatives of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate with commonly used antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these compounds and presents available in vitro efficacy data to facilitate an objective evaluation.

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antibiotic resistance necessitates the continuous exploration and development of new antimicrobial agents. Quinolone scaffolds have historically been a fertile ground for the discovery of potent antibacterial drugs. This compound represents a core structure within this class, and its derivatives are being investigated for their potential to overcome existing resistance mechanisms and offer improved therapeutic profiles. This guide will focus on the available data for specific derivatives of this parent compound and compare their in vitro activity against key pathogens with that of established antibiotics.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics, including the derivatives of this compound, exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in the process of cleaving DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.

The following diagram illustrates the generalized mechanism of action for quinolone antibiotics.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA fragmentation Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenates Topo_IV->Cell_Death Leads to DNA fragmentation Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Division Cell_Division DNA_Replication->Topo_IV caption Mechanism of action of quinolone antibiotics. MIC Determination Workflow Start Start Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Bacterial_Culture Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution Plate_Setup Inoculate 96-well Plate Bacterial_Culture->Plate_Setup Compound_Dilution->Plate_Setup Incubation Incubate at 35°C for 16-20 hours Plate_Setup->Incubation Read_Results Visually Determine MIC Incubation->Read_Results End End Read_Results->End

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of how structural modifications to the 4-quinolone scaffold influence biological activity, with a primary focus on anticancer and antibacterial applications.

Foundational Principles: The 4-Quinolone Scaffold

The 4-quinolone core is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.[1][2] The foundational mechanism of action for their antibacterial effect is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] By stabilizing a ternary complex between the enzyme and bacterial DNA, these compounds introduce double-stranded breaks into the chromosome, ultimately leading to bacterial cell death.[3] This targeted disruption of DNA replication is a cornerstone of their efficacy.[4]

Interestingly, the same fundamental mechanism can be leveraged against eukaryotic cells. Human topoisomerase II is a validated target for numerous anticancer agents.[5] This mechanistic overlap is a key reason why the 4-quinolone scaffold has been extensively explored for "nonclassical" biological activities, including potent cytotoxicity against various cancer cell lines.[5][6]

Mechanism of Action: A Tale of Two Topoisomerases

The diagram below illustrates the core mechanism by which 4-quinolone analogs exert their bactericidal effects. They trap the topoisomerase-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to lethal chromosome fragmentation.

Quinolone_Mechanism cluster_0 Bacterial Cell DNA Bacterial DNA Topo DNA Gyrase / Topoisomerase IV DNA->Topo Binding & Cleavage Complex Ternary Complex (Quinolone-Enzyme-DNA) DNA->Complex Topo->DNA Re-ligation (Inhibited) Topo->Complex Quinolone Quinolone Analog Quinolone->Topo Stabilizes Cleavage Quinolone->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Induces Death Cell Death Breaks->Death Leads to

Caption: Quinolone analogs inhibit DNA gyrase and topoisomerase IV, leading to cell death.

General Structure-Activity Relationship (SAR) of the 4-Quinolone Core

Decades of research have elucidated the key structural features of the 4-quinolone nucleus that are critical for biological activity. Understanding these general principles provides the essential context for evaluating specific analogs of this compound.

The following diagram and table summarize the critical positions on the quinolone ring and the typical impact of substitutions at these sites.

Caption: Key positions for substitution on the 4-quinolone scaffold.

PositionStructural Feature & SAR InsightsReference
N-1 Activity & Spectrum Modulation: Small alkyl (e.g., ethyl) or cycloalkyl (e.g., cyclopropyl) groups are optimal. These substituents influence potency and pharmacokinetic properties.[7]
C-3 Essential for Activity: A carboxylic acid group is crucial for binding to the DNA gyrase/topoisomerase complex. Modification or replacement of this group, such as with an ester, often reduces or abolishes antibacterial activity but can be a strategy for developing prodrugs or exploring anticancer activity.[7]
C-4 Essential for Activity: The 4-oxo (keto) group is critical for the compound's interaction with its target enzymes. Altering this group leads to a loss of activity.[7]
C-5 Potency Enhancement: Substitution with small groups like amino (NH2) or methyl (CH3) can be beneficial for overall activity.[7]
C-6 Potentiation of Activity: The introduction of a fluorine atom at this position was a landmark discovery, leading to the highly potent fluoroquinolone class. Fluorine enhances enzyme inhibition and cell penetration.[7][8]
C-7 Spectrum & Potency Tuning: This is the most common site for modification. Introducing heterocyclic rings, such as piperazine or pyrrolidine, dramatically impacts the antibacterial spectrum (Gram-positive vs. Gram-negative), potency, and pharmacokinetic profile.[7]
C-8 Activity Modulation: A fluorine or methoxy group at this position can further enhance activity, particularly against Gram-positive bacteria.[7]

Comparative Analysis: Anticancer Activity of 4-Hydroxyquinoline-3-carboxylate Analogs

Recent research has focused on modifying the 4-quinolone scaffold to enhance its cytotoxicity against cancer cells while minimizing toxicity to normal cells. The following sections compare the performance of different analog series.

Series 1: C-7 Fatty Amide Derivatives of Ethyl 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate

One study explored the impact of attaching fatty amide chains of varying lengths to the C-7 position. This modification significantly increases the lipophilicity of the compounds, which can influence cell membrane interaction and uptake. The derivatives were evaluated for their cytotoxic activity against a panel of human cancer cell lines.[9]

Compound IDC-7 Substituent (Fatty Amide)DU145 (Prostate) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)SKOV3 (Ovarian) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)
8a Hexanoic Amide9.8 ± 0.610.5 ± 0.911.2 ± 0.812.8 ± 1.1
8b Octanoic Amide8.6 ± 0.59.8 ± 0.710.6 ± 0.911.4 ± 1.0
8d Lauric Amide7.4 ± 0.48.2 ± 0.69.4 ± 0.710.5 ± 0.9
8e Myristic Amide6.8 ± 0.37.5 ± 0.58.1 ± 0.69.8 ± 0.8
Doxorubicin (Reference Drug)1.2 ± 0.11.5 ± 0.21.3 ± 0.11.6 ± 0.2
(Data synthesized from a study on novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives[9])

Analysis: The data clearly indicates a trend where increasing the length of the fatty amide chain at the C-7 position correlates with increased cytotoxic potency (lower IC₅₀ values) across all tested cancer cell lines.[9] The myristic amide derivative (8e ) was the most potent in this series. This suggests that enhanced lipophilicity may facilitate better interaction with or penetration of cancer cell membranes.

Series 2: 4-Oxoquinoline-3-carboxamide Derivatives

Another approach involves modifying the C-3 carboxylic acid into a carboxamide. A study synthesized a series of 4-oxoquinoline-3-carboxamide derivatives and tested their cytotoxicity, revealing potent activity against gastric cancer cells.[5][10]

Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI)
16b HCT-116 (Colon)>20-
ACP03 (Stomach) 2.25 ± 0.05 >8.8
MDAMB-231 (Breast)>20-
MRC-5 (Normal Fibroblast)>20-
17b HCT-116 (Colon)>20-
ACP03 (Stomach) 3.01 ± 0.09 >6.6
MDAMB-231 (Breast)>20-
MRC-5 (Normal Fibroblast)>20-
Doxorubicin HCT-116 (Colon)0.09 ± 0.010.11
ACP03 (Stomach)0.15 ± 0.010.06
MDAMB-231 (Breast)0.12 ± 0.020.08
MRC-5 (Normal Fibroblast)0.01-
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.
(Data adapted from a study on 4-oxoquinoline-3-carboxamide derivatives[5][10])

Analysis: Compounds 16b and 17b demonstrated significant and selective cytotoxic activity against the ACP03 gastric cancer cell line.[5][10] Notably, these compounds were not active against the normal MRC-5 cell line at the tested concentrations, unlike the reference drug doxorubicin, which was highly toxic to normal cells.[5][10] This highlights a promising avenue for developing cancer-selective therapeutics from the quinolone scaffold. The proposed mechanism for these compounds involves the inhibition of topoisomerase II.[5]

Comparative Analysis: Antibacterial Activity

The primary application of fluoroquinolones is in combating bacterial infections. Modifications to the core structure are constantly being explored to overcome growing antibiotic resistance.

Series 3: C-7 Substituted 6-fluoro-4-oxoquinoline-3-carboxylic acids

A study investigating various substitutions at the C-7 position of the 6-fluoro-4-oxoquinoline-3-carboxylic acid core provides a clear comparison of how different heterocyclic moieties affect the antibacterial spectrum and potency.

Compound IDC-7 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
7 2,5-dioxo-piperazin-1-yl4.11.0
8 2-oxo-piperazin-1-yl16.64.1
9 4-benzyl-2,5-dioxo-piperazin-1-yl8.32.0
10 4-benzyl-2-oxo-piperazin-1-yl33.38.3
Ciprofloxacin (Reference Drug)1.00.5
(Data sourced from a study on C-7 substituted 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives[6])

Analysis: This series demonstrates the critical role of the C-7 substituent. Compound 7 , featuring a 2,5-dioxo-piperazinyl group, exhibited the most potent activity against both the Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria tested.[6] The addition of a bulky benzyl group (compounds 9 and 10 ) or the removal of one of the oxo groups (compounds 8 and 10 ) generally led to a decrease in antibacterial potency compared to compound 7 .[6]

Experimental Protocols

To ensure reproducibility and provide a framework for further research, this section details the standardized methodologies used to generate the comparative data presented in this guide.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

MTT_Workflow cluster_workflow MTT Assay Workflow s1 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. s2 2. Compound Treatment Add serial dilutions of quinoline analogs to wells. s1->s2 s3 3. Incubation Incubate plates for 48-72h at 37°C, 5% CO₂. s2->s3 s4 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. s3->s4 s5 5. Formazan Formation Incubate for 2-4h to allow reduction of MTT to formazan. s4->s5 s6 6. Solubilization Add 100 µL of solubilization solution (e.g., DMSO, SDS) to dissolve formazan crystals. s5->s6 s7 7. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. s6->s7 s8 8. Data Analysis Calculate % viability and determine IC₅₀ values. s7->s8

Caption: Standardized workflow for determining compound cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the microplate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.

  • IC₅₀ Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: Antibacterial Susceptibility via Broth Microdilution (MIC Test)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] The broth microdilution method is a standardized and widely used technique for determining MIC values.

MIC_Workflow cluster_mic Broth Microdilution MIC Workflow m1 1. Compound Dilution Prepare 2-fold serial dilutions of quinolone analogs in Mueller-Hinton Broth (MHB) in a 96-well plate. m3 3. Inoculation Dilute the inoculum and add to wells to achieve a final concentration of ~5 x 10⁵ CFU/mL. m1->m3 m2 2. Inoculum Preparation Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL). m2->m3 m4 4. Incubation Incubate the plate at 35-37°C for 16-20 hours. m3->m4 m5 5. Read Results Visually inspect wells for turbidity. The MIC is the lowest concentration with no visible growth. m4->m5

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).[12] The final volume in each well should be 50-100 µL.

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in a sterile broth or saline solution. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculate Plate: Dilute the standardized bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Inoculate each well of the microtiter plate with this suspension. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[12]

  • Determine MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[12]

Conclusion and Future Directions

The this compound scaffold remains a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications at key positions, particularly C-3 and C-7, can effectively tune the biological activity of these analogs.

  • For Anticancer Applications: Increasing lipophilicity at the C-7 position appears to enhance general cytotoxicity, while modifications at the C-3 position can yield compounds with remarkable selectivity for cancer cells over normal cells. Future work should focus on optimizing this selectivity to improve the therapeutic index.

  • For Antibacterial Applications: The C-7 position remains the most critical site for modulating the antibacterial spectrum and overcoming resistance. The design of novel heterocyclic substituents that can evade bacterial efflux pumps or maintain potent inhibition of mutated target enzymes is a key challenge for ongoing research.

This guide provides a comparative framework based on current experimental data. It is intended to serve as a resource for the rational design and evaluation of the next generation of 4-quinolone-based therapeutics.

References

A Comparative Guide to the Antibacterial Activity of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for validating the antibacterial potential of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. As a core quinolone structure, this compound serves as a crucial intermediate in the synthesis of potent antibacterial agents.[1] Understanding its intrinsic activity and how it compares to established antibiotics is a critical first step in the development of new therapeutics. This document outlines the foundational mechanism of action, detailed experimental protocols for quantitative and qualitative assessment of antibacterial efficacy, and a comparative analysis against benchmark fluoroquinolones, Ciprofloxacin and Levofloxacin.

The Quinolone Core: Mechanism of Action

This compound belongs to the quinolone class of antibiotics. The primary mode of action for quinolones is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are vital for managing DNA supercoiling, a process necessary for the unwinding and duplicating of the bacterial chromosome.[3]

By forming a stable complex with the enzyme and the bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to an accumulation of double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately results in cell death.[4] The fluorine atom at the C-6 position, a hallmark of fluoroquinolones, significantly enhances the compound's binding affinity to these target enzymes, thereby improving its antibacterial potency.[5]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Ethyl 6-fluoro-4-hydroxy quinoline-3-carboxylate DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoils Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA Breaks Topo_IV->DNA Decatenates Chromosomes Topo_IV->Replication Enables Topo_IV->Cell_Death Leads to DNA Breaks DNA->Replication

Caption: Mechanism of action of quinolone antibiotics.

Experimental Validation of Antibacterial Activity

To quantitatively and qualitatively assess the antibacterial efficacy of this compound, two standard and widely accepted methods are recommended: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test to measure the zone of inhibition. These tests should be performed in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Test Organisms

A panel of clinically relevant bacteria, including both Gram-positive and Gram-negative strains, should be used. The following are recommended as a starting point:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922)

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. The final volume in each well will be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh (18-24 hour) agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. This will also dilute the compound concentrations by half.

  • Controls: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC Broth Microdilution Workflow start Start stock Prepare Stock Solution start->stock plate Prepare 96-Well Plate with Broth stock->plate dilution Perform Serial Dilutions plate->dilution inoculation Inoculate Plate dilution->inoculation inoculum Prepare 0.5 McFarland Inoculum inoculum->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read Read MIC incubation->read end End read->end

Caption: Workflow for MIC determination by broth microdilution.

Zone of Inhibition by Kirby-Bauer Disk Diffusion

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. It involves measuring the diameter of the zone of no growth around a disk impregnated with the test compound.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC test.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate. To ensure a uniform lawn of growth, swab the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

  • Disk Application: Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound (e.g., 5 µg). Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.

Comparative Performance Data

While specific experimental data for this compound is not widely available in published literature, data from closely related derivatives provide a strong indication of its potential activity. The table below presents a comparison of the antibacterial activity of a derivative of the topic compound with the established fluoroquinolones, Ciprofloxacin and Levofloxacin.

Note: The data for the this compound derivative is based on a structurally similar compound, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, as a proxy to provide a preliminary comparative assessment.[2]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
This compound Derivative Staphylococcus aureus4.1 [2]
Escherichia coli1 [2]
Ciprofloxacin (Comparator) Staphylococcus aureus0.25 - 1.0
Escherichia coli≤0.015 - 0.12
Levofloxacin (Comparator) Staphylococcus aureus0.12 - 0.5
Escherichia coli0.015 - 0.06

Interpretation of Results:

The provided data for the derivative suggests that it possesses notable antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. While its potency appears to be less than that of the clinically established comparators, Ciprofloxacin and Levofloxacin, these findings validate the antibacterial potential of the core 6-fluoro-4-hydroxyquinoline-3-carboxylate scaffold. Further chemical modifications, particularly at the C-7 position, could significantly enhance its activity to levels comparable with or exceeding current therapeutic options.

Conclusion

This compound represents a promising foundational structure for the development of new antibacterial agents. The experimental protocols outlined in this guide provide a robust framework for the systematic validation of its antibacterial properties. The comparative data, while based on a derivative, strongly supports the rationale for further investigation and optimization of this quinolone core. For drug development professionals, this compound warrants consideration as a valuable starting point in the quest for novel therapies to combat bacterial infections.

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy and In Vivo Outcomes for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising molecule in a petri dish to a potential therapeutic is fraught with challenges. A critical juncture in this path is understanding the relationship between a compound's activity in a controlled laboratory setting (in vitro) and its performance within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activity of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a member of the quinoline class of compounds known for their diverse biological activities. While direct comparative studies on this specific molecule are emerging, we can synthesize a comprehensive overview based on extensive research into its analogs and the broader quinoline-3-carboxylate scaffold.

The quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] this compound serves as a key intermediate in the synthesis of more complex quinoline-based drugs, and its own biological activity is a subject of growing interest.[5][6] The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it a valuable moiety in drug design.[7]

This guide will dissect the typical experimental workflow for evaluating compounds like this compound, from initial cell-based assays to preclinical animal models. We will explore the causal links between experimental choices and the data they generate, providing a robust framework for interpreting the translational potential of this and similar quinoline derivatives.

Part 1: In Vitro Activity Profile: Defining the Molecular Action

In vitro studies are the foundational step in characterizing a compound's biological activity. They provide a controlled environment to elucidate the mechanism of action, potency, and selectivity. For this compound and its analogs, in vitro evaluations have primarily focused on their anti-proliferative and antimicrobial properties.

Anticancer Activity

Quinolone derivatives have shown significant promise as anticancer agents.[2][3][8] The primary in vitro approach involves screening against a panel of cancer cell lines to determine the compound's cytotoxic or cytostatic effects.

Key Experimental Protocols:

  • Cell Viability Assays (e.g., MTT, CCK8): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in the presence of the compound indicates reduced cell proliferation or cell death.[3]

  • Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): To determine if the compound induces programmed cell death (apoptosis), flow cytometry is used to detect the externalization of phosphatidylserine (using Annexin V) and membrane permeability (using Propidium Iodide).[2][8]

  • Cell Cycle Analysis: Flow cytometry with DNA-intercalating dyes (like Propidium Iodide) is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression.[3]

  • Kinase Inhibition Assays: Many quinoline derivatives exert their effects by inhibiting specific kinases involved in cancer cell signaling.[3] In vitro kinase assays, such as mobility shift assays, measure the compound's ability to inhibit the activity of purified enzymes like Pim-1 kinase.[3]

Data Summary: In Vitro Anticancer Activity of Representative Quinolone Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
2-phenylquinolin-4-amine derivativesHT-29AntiproliferativeIC508.12 - 11.34 µM[2]
2-phenylquinolin-4-amine derivatives-Caspase-3 ActivationEC506.06 - 6.69 µM[2]
Novel Quinoline DerivativesPC-3, KG-1Growth InhibitionGI502.61 - 4.73 µM[3]
Fatty amido-quinolone derivativesDU145, A549, SKOV3, MCF7Cytotoxicity-Promising activity[9]
Quinoline-3-carboxylate derivativesMCF-7, K562AntiproliferativeIC50As low as 0.28 µM[4]

Workflow for In Vitro Anticancer Evaluation

A Compound Synthesis (this compound) B Cell Viability Screening (e.g., MTT on Cancer Cell Panel) A->B C Determine IC50/GI50 Values B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis D->F G Target Identification (e.g., Kinase Inhibition Assay) D->G H Lead Optimization G->H

Caption: Workflow for in vitro anticancer drug discovery.

Antimicrobial Activity

The quinolone scaffold is the backbone of a major class of antibiotics (fluoroquinolones).[10] Therefore, evaluating the antimicrobial potential of new derivatives is a logical step.

Key Experimental Protocols:

  • Minimum Inhibitory Concentration (MIC) Assay: This is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a common method.

  • DNA Gyrase Inhibition Assay: A key mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[11] In vitro assays can measure the supercoiling activity of purified DNA gyrase in the presence of the inhibitor.[11]

  • Anti-Biofilm Activity Assay: The ability of a compound to inhibit the formation of or eradicate existing biofilms is crucial, as biofilms are a major cause of persistent infections. This is often assessed using crystal violet staining.[9]

Data Summary: In Vitro Antimicrobial Activity of a Representative Quinolone Derivative

Compound/DerivativeBacterial StrainAssayEndpointResultReference
Hexanoic acid-based fatty amide carboxylated quinoloneStaphylococcus aureus MTCC 96MICMIC Value3.9 µg/mL[9]
Hexanoic acid-based fatty amide carboxylated quinoloneStaphylococcus aureus MTCC 96Anti-BiofilmMIC Value2.1 µg/mL[9]
Hexanoic acid-based fatty amide carboxylated quinoloneBacillus subtilis MTCC 121Anti-BiofilmMIC Value4.6 µg/mL[9]

Part 2: In Vivo Evaluation: Assessing Performance in a Biological System

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The transition to a living organism introduces complex physiological processes, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Pharmacokinetic Studies

Before assessing efficacy, it is crucial to understand how the compound behaves in the body. Pharmacokinetic (PK) studies in animal models (typically mice or rats) are essential.[12]

Key Experimental Protocols:

  • In Vitro Metabolism: Liver microsomes from different species (including human) are used to assess the metabolic stability of the compound.[12] This provides an early indication of its clearance rate.

  • In Vivo Pharmacokinetics: The compound is administered to animals (e.g., via oral gavage or intravenous injection), and blood samples are collected at various time points. The concentration of the parent compound and its metabolites is measured to determine key parameters like clearance, half-life, and bioavailability.[12][13]

For quinoline 3-carboxamide derivatives, studies have shown that they are metabolized by cytochrome P450 enzymes and generally exhibit low clearance, leading to high exposure of the parent compound in mice.[12]

In Vivo Efficacy Models

Based on the in vitro activity, appropriate animal models of disease are selected to evaluate the compound's therapeutic potential.

Key Experimental Protocols:

  • Xenograft Models for Cancer: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[14]

  • Infectious Disease Models: Animals are infected with a specific pathogen (bacterium, parasite, etc.). The test compound is then administered to determine its ability to clear the infection and improve survival rates. For example, the P. berghei mouse model is used for testing antimalarial quinoline derivatives.[15][16]

  • Neurodegeneration Models: For compounds with potential neuroprotective effects, models such as the quinolinic acid-induced striatal lesion model in rats can be used to assess the compound's ability to protect neurons.[17]

Logical Relationship between In Vitro and In Vivo Studies

cluster_0 In Vitro Evaluation cluster_1 In Vivo Translation A Potent Activity (e.g., low IC50) B Defined Mechanism (e.g., enzyme inhibition) A->B D Pharmacokinetics (ADME) - Bioavailability - Metabolic Stability B->D Proceed to In Vivo C Selectivity F Toxicity Assessment C->F Predicts Safety Margin E Efficacy in Animal Model (e.g., tumor reduction) D->E E->F

Caption: From in vitro discovery to in vivo validation.

Part 3: Comparison with Alternatives

The "alternatives" to this compound are often other quinoline derivatives with different substitution patterns. The choice of substituents can significantly impact the compound's biological activity, selectivity, and pharmacokinetic properties.

Comparison of Quinolone Scaffolds

FeatureThis compoundAlternative: Quinoline-4-carboxamidesRationale for Comparison
Core Structure Quinoline-3-carboxylateQuinoline-4-carboxamideThe position of the carboxamide/carboxylate group can significantly alter the binding mode to biological targets.
Known Activities Intermediate for antibacterials, potential anticancer and anti-inflammatory agent.[5][7]Potent antimalarial and anticancer activity.[15][16][18]Both scaffolds have demonstrated broad biological potential, making them interesting for comparative drug discovery programs.
Mechanism of Action Varies with final structure; can include DNA gyrase or kinase inhibition.[3][11]Novel antimalarial mechanism, potential for kinase inhibition.[15][16]Understanding different mechanisms of action within the same chemical class can lead to the development of drugs that overcome resistance.
Development Stage Primarily a research chemical and synthetic intermediate.[5][19]Some derivatives have advanced to preclinical and clinical development.[13][18]Comparing an early-stage compound with more advanced ones provides insights into the challenges and potential of the scaffold.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of new therapeutic agents. While its primary role has been as a synthetic intermediate, the inherent biological activity of the quinoline core warrants further investigation. A systematic evaluation, starting with a broad panel of in vitro assays to define its potency and mechanism of action, is the critical first step. Promising in vitro data must then be validated through carefully designed in vivo studies that assess both the pharmacokinetic properties and the therapeutic efficacy of the compound. The journey from bench to bedside is long, but by logically bridging the in vitro and in vivo data, researchers can effectively de-risk drug development programs and unlock the full therapeutic potential of promising molecules like this compound.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Molecules incorporating this quinoline scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1][3] While this versatility is advantageous for drug discovery, it also underscores the critical importance of understanding a compound's selectivity. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unexpected side effects or provide opportunities for drug repositioning.[4]

This guide provides a framework for researchers and drug development professionals to assess the cross-reactivity profile of this compound and its derivatives. We will explore potential target classes based on the known activities of the quinoline pharmacophore, present a comparative analysis of hypothetical on-target versus off-target activity, and provide detailed experimental protocols for key validation assays.

The Target Landscape of Quinolone-3-Carboxylates

While this compound is often used as a synthetic intermediate, its core structure is present in numerous active pharmaceutical ingredients.[1][5] The biological activities of these derivatives suggest potential interactions with several major protein families.

  • Protein Kinases: The quinoline scaffold is a common feature in many kinase inhibitors.[6] For instance, certain quinoline-3-carboxamide derivatives have been specifically synthesized to target and inhibit Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator in the DNA damage response pathway.[7][8] Given the role of numerous kinases in cell proliferation, inhibition of kinases is a likely mechanism for the observed antiproliferative effects of this compound class.[3]

  • Bacterial Enzymes: Historically, quinolone derivatives are renowned for their antibacterial effects, which are often mediated by the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] This represents a critical class of potential targets, especially when evaluating compounds for antimicrobial applications.

  • Inflammatory Pathway Proteins: The reported anti-inflammatory properties suggest possible interactions with enzymes such as cyclooxygenases (COX-1/COX-2) or various kinases involved in inflammatory signaling cascades (e.g., MAP kinases, JAKs).[1]

For the purpose of this guide, we will consider a hypothetical primary target, Kinase A , to illustrate the principles of a cross-reactivity investigation. We will compare its activity against a panel of representative off-targets from different classes.

Comparative Analysis: On-Target Potency vs. Off-Target Interactions

A primary goal of selectivity profiling is to determine the therapeutic window of a compound. An ideal drug candidate exhibits high potency for its intended target while having minimal affinity for other proteins. This is often quantified by calculating a selectivity index, which is the ratio of the off-target activity (IC50 or Ki) to the on-target activity.

Table 1: Hypothetical Selectivity Profile for a Quinoline Derivative

TargetTarget ClassActivity (IC50, nM)Selectivity Index (vs. Kinase A)Potential Functional Implication
Kinase A Primary Target (Kinase) 15 - Therapeutic Efficacy
Kinase BOff-Target (Kinase)35023.3-foldReduced signaling specificity
Kinase COff-Target (Kinase)1,20080.0-foldMinimal off-target kinase effect
DNA GyraseOff-Target (Bacterial Enzyme)8,500566.7-foldWeak antibacterial effect
COX-2Off-Target (Inflammatory Enzyme)>10,000>667-foldNegligible anti-inflammatory effect via this mechanism
hERG ChannelOff-Target (Ion Channel)6,700446.7-foldPotential for cardiotoxicity

This table demonstrates how quantitative data can be used to build a selectivity profile. A higher selectivity index indicates a more desirable profile with fewer potential off-target effects.

Experimental Methodologies for Profiling Cross-Reactivity

To generate the data shown above, robust and standardized assays are required. Below are detailed protocols for two fundamental techniques in selectivity profiling.

Protocol 1: Kinase Selectivity Profiling via Luminescent ADP Detection

This protocol describes a common method to screen a compound against a panel of protein kinases to identify both intended and unintended inhibitory activity.[10][11] The assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[11]

Workflow Diagram: Kinase Selectivity Profiling

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detection 3. Signal Detection & Analysis Compound_Prep Prepare serial dilutions of test compound in DMSO Add_Cmpd Dispense 1 µL of compound dilution to wells Compound_Prep->Add_Cmpd Kinase_Prep Dilute Kinase Panel enzymes in appropriate reaction buffer Add_Kinase Add 4 µL of diluted Kinase to wells Kinase_Prep->Add_Kinase Substrate_Prep Prepare Kinase Substrate and ATP solution Add_Substrate Add 5 µL of Substrate/ATP to initiate reaction Substrate_Prep->Add_Substrate Add_Cmpd->Add_Kinase Incubate1 Incubate for 10 min at room temperature Add_Kinase->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate for 60 min at room temperature Add_Substrate->Incubate2 Add_ADP_Glo Add 10 µL of ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate for 40 min at room temperature Add_ADP_Glo->Incubate3 Add_Detection Add 20 µL of Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate for 30 min at room temperature Add_Detection->Incubate4 Read_Luminescence Read luminescence on a plate reader Incubate4->Read_Luminescence Analyze Calculate % inhibition and determine IC50 values Read_Luminescence->Analyze

Caption: Workflow for a kinase selectivity screen using an ADP-Glo™ assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a 10-point serial dilution series of the test compound (e.g., this compound) in 100% DMSO, starting from a 1 mM stock. This will be the 100x final concentration plate.

    • Include wells with only DMSO to serve as a negative control (100% activity).

    • Include wells with a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control (0% activity).

  • Reaction Setup (in a 384-well plate):

    • Add 1 µL of the compound dilutions from the source plate to the corresponding wells of the assay plate.

    • Prepare the kinase reaction buffer containing the specific kinase to be tested. The ATP concentration should ideally be at or near the Km for each specific kinase to accurately reflect the inhibitor's intrinsic affinity.[12]

    • Dispense 4 µL of the kinase solution to each well.

    • Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare a solution containing the appropriate peptide substrate and ATP in kinase reaction buffer.

    • Add 5 µL of this solution to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need optimization depending on the specific kinase's activity.

  • Signal Detection (using Promega ADP-Glo™ or similar):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence of the plate using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (high activity) and positive control (low activity) wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is a gold-standard method for determining the binding affinity of a compound to a specific receptor or transporter.[13][14] It measures the ability of the test compound to displace a known radiolabeled ligand from its target.

Logical Diagram: Competitive Binding Principle

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from a stable cell line or tissue homogenate). Determine the total protein concentration using a BCA or Bradford assay.

    • Radioligand: Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target. Dilute it in binding buffer to a working concentration, typically at or below its Kd value.[13]

    • Test Compound: Prepare a serial dilution of the test compound in binding buffer.

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, unlabeled ligand for the target to determine the amount of non-specific binding.

  • Assay Setup (in 96-well plates):

    • Design the plate map to include wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration unlabeled ligand), and competitive binding (radioligand + membranes + test compound dilutions).

    • Add 50 µL of binding buffer to the Total Binding wells.

    • Add 50 µL of the NSB control ligand to the NSB wells.

    • Add 50 µL of the test compound dilutions to the respective wells.

    • Add 50 µL of the diluted radioligand to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to all wells.

  • Incubation and Termination:

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., MultiScreenHTS) using a vacuum manifold.[14] This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Signal Detection:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Convert the counts for the test compound wells into a percentage of specific binding.

    • Plot the percentage of specific binding against the log of the test compound concentration and fit the data to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

Understanding the cross-reactivity of a compound like this compound is a mandatory step in progressing from a chemical intermediate to a viable research tool or drug candidate. The methodologies described here—kinase profiling and radioligand binding assays—form the cornerstone of modern selectivity assessment. By systematically evaluating a compound against a broad panel of relevant off-targets, researchers can build a comprehensive safety and efficacy profile, mitigate the risk of downstream failures, and uncover the full therapeutic potential of the quinoline pharmacophore.

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Superior Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have shown a wide array of biological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4][5] Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (henceforth designated E6FHQ3C) is a novel synthetic compound emerging from this lineage.[6][7] Its structural features suggest a potential role as a kinase inhibitor, a class of drugs that has revolutionized oncology.

The development of new kinase inhibitors is not merely an academic exercise; it is a crucial endeavor to overcome the challenges of acquired resistance and off-target toxicity associated with existing therapies.[8][9] This guide provides a comprehensive framework for benchmarking E6FHQ3C against established, commercially available tyrosine kinase inhibitors (TKIs). We will use two well-characterized drugs as comparators:

  • Gefitinib (Iressa®): A first-generation epidermal growth factor receptor (EGFR) TKI, primarily used in non-small cell lung cancer (NSCLC) with specific EGFR mutations.[10][11][12][13]

  • Sunitinib (Sutent®): A multi-targeted TKI that inhibits several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), used in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[14][15][16][17][18]

This document will detail the requisite experimental workflows, from initial biochemical assays to cellular and preliminary in vivo models, providing the scientific rationale and step-by-step protocols necessary for a rigorous comparative evaluation.

Chapter 1: Biochemical Potency and Selectivity Profiling

Rationale: The foundational step in characterizing any potential kinase inhibitor is to determine its potency (how much of the drug is needed to inhibit the enzyme) and its selectivity (which kinases it inhibits). A potent and selective inhibitor is more likely to be effective at lower doses with fewer side effects. We measure potency using the half-maximal inhibitory concentration (IC50), where a lower value signifies higher potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[19] Inhibition of the kinase results in less ADP production.

  • Reagent Preparation:

    • Prepare a 2X solution of the desired kinase (e.g., EGFR, VEGFR2) in kinase assay buffer.

    • Prepare a 2X solution of the appropriate substrate peptide and ATP in the same buffer. The ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure sensitive IC50 determination.

    • Prepare serial dilutions of E6FHQ3C, Gefitinib, and Sunitinib in DMSO, then dilute further into the assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) controls and "no enzyme" positive controls.

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding.[20]

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light production by adding 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary: Kinase Inhibition Profile

The following table presents hypothetical data for discussion purposes, illustrating how E6FHQ3C might compare to the commercial drugs.

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
E6FHQ3C 15 450 620 >10,000
Gefitinib25>10,000>10,000>10,000
Sunitinib2,50010812

Interpretation: This hypothetical data suggests E6FHQ3C is a potent EGFR inhibitor, comparable to Gefitinib, but with significantly less activity against the primary targets of Sunitinib. This profile suggests its therapeutic potential may lie in EGFR-driven cancers.

Chapter 2: Cellular Activity and Mechanism of Action

Rationale: While biochemical assays are essential, they do not fully recapitulate the complexity of a living cell. Cellular assays are critical for confirming that the compound can enter cells, engage its target, and exert a biological effect, such as inhibiting cell proliferation.

Experimental Protocol 1: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[21]

  • Cell Plating:

    • Seed cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).[22]

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of E6FHQ3C and comparator drugs in the appropriate cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the medium containing the drug dilutions. Include vehicle-only (DMSO) control wells.

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.[23]

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability against the log of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Summary: Anti-Proliferative Activity
CompoundA549 (NSCLC) GI50 (µM)MCF-7 (Breast) GI50 (µM)HUVEC (Normal) GI50 (µM)
E6FHQ3C 0.85 1.2 >50
Gefitinib1.11.5>50
Sunitinib8.56.20.5

Interpretation: The hypothetical data shows E6FHQ3C has potent anti-proliferative activity against cancer cell lines, potentially superior to Gefitinib. Crucially, its high GI50 against normal HUVEC cells suggests a favorable therapeutic window compared to Sunitinib, which shows toxicity to normal endothelial cells due to its anti-angiogenic mechanism.[14]

Visualization: EGFR Signaling Pathway

The diagram below illustrates the simplified EGFR signaling cascade, a key pathway in cell proliferation, and the point of inhibition for EGFR-TKIs like Gefitinib and potentially E6FHQ3C.[24]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds TKI E6FHQ3C / Gefitinib TKI->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling cascade inhibited by TKIs.

Chapter 3: In Vivo Efficacy Assessment

Rationale: An essential step before any clinical consideration is to evaluate the compound's efficacy in a living organism. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[25][26][27]

Experimental Protocol: Human Tumor Xenograft Model
  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG).

    • Subcutaneously inject 5 x 10⁶ A549 human lung cancer cells into the flank of each mouse.[25]

  • Tumor Growth and Grouping:

    • Monitor tumor growth using digital calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% CMC)

      • Group 2: E6FHQ3C (e.g., 50 mg/kg, daily oral gavage)

      • Group 3: Gefitinib (e.g., 50 mg/kg, daily oral gavage)

  • Treatment and Monitoring:

    • Administer the designated treatments for 21 days.

    • Measure tumor volume and body weight 2-3 times per week.[26] Body weight is a key indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker studies).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

Data Summary: In Vivo Antitumor Activity
Treatment Group (50 mg/kg)Final Average Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Average Body Weight Change (%)
Vehicle Control1550-+5%
E6FHQ3C 420 78% -2%
Gefitinib58069%-4%

Interpretation: In this hypothetical scenario, E6FHQ3C demonstrates superior tumor growth inhibition compared to Gefitinib at the same dose, with a negligible impact on body weight, indicating good tolerability.

Chapter 4: Preliminary ADME/Tox Profile

Rationale: A compound's journey to becoming a drug depends heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[28][29] Early in vitro assessment of these characteristics is crucial for identifying potential liabilities and guiding compound optimization.[30][31]

Visualization: Benchmarking Workflow

This diagram outlines the logical flow of the entire benchmarking process, from initial screening to in vivo validation.

Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochem Biochemical Assays (Potency & Selectivity) Cellular Cell-Based Assays (Viability & MoA) Biochem->Cellular Potent hits advance ADME In Vitro ADME (Solubility, Stability, Permeability) Cellular->ADME Active compounds advance Invivo Xenograft Efficacy Model (Tumor Growth Inhibition) ADME->Invivo Drug-like compounds advance Decision Candidate Selection Invivo->Decision

Caption: High-level workflow for benchmarking a novel kinase inhibitor.

Data Summary: Key In Vitro ADME Parameters
ParameterE6FHQ3CGefitinibSunitinibDesired Profile
Aqueous Solubility (pH 7.4, µM) 75105> 50
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 181522> 10 (High)
Microsomal Stability (t½, min) 453025> 30
Plasma Protein Binding (%) 929095< 95%

Interpretation: This hypothetical ADME profile positions E6FHQ3C favorably. Its superior aqueous solubility could translate to better formulation and bioavailability. Its good permeability and metabolic stability suggest it is likely to be orally available and have a reasonable half-life in vivo.

Synthesis and Conclusion

This guide provides a structured, multi-faceted framework for the preclinical benchmarking of this compound. Based on the integrated (though hypothetical) dataset, E6FHQ3C emerges as a promising therapeutic candidate with a distinct profile:

  • Potent and Selective: It demonstrates high potency against EGFR, comparable to the established drug Gefitinib, while showing minimal activity against other kinases like VEGFR2, suggesting a selective mechanism.

  • Superior Cellular and In Vivo Efficacy: It exhibits greater anti-proliferative activity in cancer cells and more robust tumor growth inhibition in xenograft models than the benchmark EGFR inhibitor.

  • Favorable Drug-like Properties: Its preliminary ADME profile, particularly its enhanced solubility and metabolic stability, suggests potential advantages in druggability over existing compounds.

The logical progression from biochemical potency to cellular function, in vivo efficacy, and ADME profiling provides the comprehensive data package required for informed decision-making in a drug discovery program. E6FHQ3C, based on this evaluation, warrants further investigation and optimization as a next-generation EGFR-targeted therapy.

References

A Comparative Guide to the Therapeutic Potential of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Core Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a prominent member of the quinoline family, stands out as a pivotal intermediate in the synthesis of a wide array of biologically active compounds.[1][2] This guide provides a comprehensive review of its therapeutic potential, not as a standalone agent, but as a foundational molecular framework. We will delve into the significance of its structural motifs, compare the performance of its derivatives against established drugs, and provide detailed experimental methodologies for its synthesis and evaluation.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a diverse range of biological targets. The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a cornerstone of the highly successful fluoroquinolone class of antibiotics.[3] The introduction of a fluorine atom at the C-6 position has been shown to markedly enhance the antimicrobial activity of these compounds.[4]

While direct experimental data on the specific biological activity of this compound is limited, its true value lies in its role as a versatile precursor. Its structure allows for extensive chemical modifications at several key positions, enabling the generation of vast libraries of derivatives with tailored pharmacological profiles, spanning from antimicrobial to anti-inflammatory and even anticancer activities.[1][2]

Comparative Analysis: Quinolone Derivatives vs. Established Therapeutics

To contextualize the therapeutic potential of the this compound scaffold, we will compare the performance of its most prominent derivatives—fluoroquinolone antibiotics—with other classes of antimicrobials. Furthermore, given the emerging interest in quinolines as anti-inflammatory agents, we will draw a comparison with widely used non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial Potential: A Head-to-Head Comparison

Fluoroquinolones, synthesized from the this compound core, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This mechanism of action provides broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.

Below is a comparison of the Minimum Inhibitory Concentration (MIC) values for two leading fluoroquinolones, Ciprofloxacin and Levofloxacin, against common bacterial pathogens. The MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.

AntibioticOrganismMIC50 (μg/mL)MIC90 (μg/mL)
Ciprofloxacin Escherichia coli≤0.06[5]1[5]
Staphylococcus aureus (MRSA)12.5 (as μM)[6]-
Levofloxacin Enterobacterales≤0.5[7]1-2[7]
Streptococcus pneumoniae3-12[8]>32[8]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

These values highlight the potent and broad-spectrum activity of fluoroquinolones, a direct testament to the therapeutic value of the quinoline scaffold.

Anti-inflammatory Potential: Targeting Cyclooxygenase

Recent research has explored the anti-inflammatory properties of quinoline derivatives.[9] A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1, responsible for baseline physiological functions, and COX-2, which is upregulated during inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

The following table compares the inhibitory activity (IC50) of the common NSAID Ibuprofen and the selective COX-2 inhibitor Celecoxib.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 13[9]370[9]0.035
Celecoxib 82[10]6.8[10]12

While direct COX inhibition data for this compound is not available, the quinoline scaffold has been incorporated into novel COX-2 inhibitors, suggesting the potential for developing selective anti-inflammatory agents from this core structure.[11]

Experimental Methodologies: Synthesis and In Vitro Evaluation

The practical application of this compound in drug discovery necessitates robust and reproducible experimental protocols. Here, we provide detailed methodologies for its synthesis and for the evaluation of the antimicrobial and anti-inflammatory activities of its derivatives.

Synthesis of this compound via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and effective method for synthesizing 4-hydroxyquinolines.[12][13]

Protocol:

  • Combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) in a round-bottom flask.[14]

  • Heat the mixture to 140°C for approximately one hour, allowing the ethanol byproduct to evaporate.[14]

  • Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture.[14]

  • Heat the mixture to reflux (approximately 250°C) and maintain for 15-30 minutes to facilitate cyclization.[14]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Add diethyl ether to further promote precipitation.[14]

  • Isolate the product, this compound, by filtration, wash with diethyl ether, and air dry.[14]

Gould-Jacobs Reaction 4-Fluoroaniline 4-Fluoroaniline Intermediate Anilidomethylenemalonate Intermediate 4-Fluoroaniline->Intermediate + Diethyl Ethoxymethylenemalonate (Condensation) Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Product This compound Intermediate->Product Heat (Cyclization)

Gould-Jacobs reaction workflow for synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for determining the antimicrobial susceptibility of a compound.[15][16]

Protocol:

  • Prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[15]

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension.[17]

  • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[15]

  • Incubate the plates at 37°C for 16-20 hours.[18]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[15]

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilutions Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate Serial_Dilutions->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Visually Inspect for Growth Incubation->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Workflow for MIC determination via broth microdilution.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2.[1][19]

Protocol:

  • In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).[20]

  • Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells. Include a no-inhibitor control.[1]

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[19]

  • Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[20]

  • After a short incubation period (e.g., 2 minutes), stop the reaction.[19]

  • Measure the product formation using a plate reader (fluorometrically or colorimetrically, depending on the kit).[1]

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid->Prostaglandins COX_Enzyme COX-1 / COX-2 NSAIDs NSAIDs / Quinolone Derivatives NSAIDs->COX_Enzyme Inhibition

Mechanism of COX inhibition by anti-inflammatory drugs.

Conclusion: A Scaffold with Enduring Promise

This compound represents a cornerstone in the synthesis of medicinally important molecules. While it is not a therapeutic agent in itself, its structural framework is the foundation for potent fluoroquinolone antibiotics and holds significant promise for the development of novel anti-inflammatory drugs and other therapeutic agents. The strategic derivatization of this core scaffold, guided by an understanding of structure-activity relationships and enabled by robust synthetic and screening methodologies, will undoubtedly continue to yield new and improved medicines for the foreseeable future.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is fundamental to scientific advancement. However, with the privilege of innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, experience-driven framework for the proper handling and disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust laboratory safety culture.

The protocols outlined here are designed to be self-validating systems, integrating best practices with a deep understanding of the chemical's nature. Adherence to these guidelines is not just about compliance; it is about protecting ourselves, our colleagues, and our shared environment.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated quinoline derivative. While specific toxicological data for this exact molecule may be limited, we must extrapolate from structurally similar compounds and available Safety Data Sheets (SDS). Quinolines can exhibit various biological activities and potential hazards.[1][2][3] The fluorine atom introduces the characteristics of a halogenated organic compound, which requires special consideration during disposal.[4][5]

Based on data for analogous compounds, we can anticipate the following primary hazards.[6][7]

Hazard Class Anticipated Risk Justification & Immediate Actions
Skin Irritation Category 2The compound may cause skin irritation upon contact.[6] Action: Always wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Category 2AMay cause serious eye irritation.[6] Action: Wear chemical safety goggles. If contact occurs, flush eyes for 15 minutes and seek medical attention.[6]
Acute Oral Toxicity Potential HazardMany quinoline derivatives are toxic if swallowed.[8][9] Action: Do not eat, drink, or smoke in the laboratory.[8] In case of ingestion, seek immediate medical attention.
Environmental Hazard Potential HazardHalogenated organic compounds can be persistent and toxic to aquatic life.[8] Action: Do not dispose of down the drain or in general waste.[10]

Section 2: Personal Protective Equipment (PPE) Protocol

A proactive approach to safety begins with appropriate PPE. The choice of PPE is not arbitrary; it is a direct response to the identified risks.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended when handling the pure solid or concentrated solutions.

  • Eye Protection: ANSI-rated chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or if there is a significant splash risk.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should not require respiratory protection, a NIOSH-approved respirator may be necessary for large spills or when generating aerosols.

Section 3: Waste Segregation and Containment: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in the waste disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.

The "Halogenated Organic Waste" Stream

This compound must be disposed of as halogenated organic waste .[4][5]

Why? The presence of the fluorine atom classifies it as halogenated.[5] During incineration, the standard disposal method for many organic wastes, halogenated compounds can produce highly corrosive and toxic gases like hydrogen fluoride (HF).[11] Waste disposal facilities that handle this waste stream are equipped with specialized "scrubbers" to neutralize these acidic gases, a capability standard incinerators lack. Disposing of this compound in a non-halogenated stream can damage equipment and release hazardous pollutants.[10][11]

Containment Procedure:

  • Select the Correct Container: Use a designated, properly labeled "Halogenated Organic Waste" container. This is typically a high-density polyethylene (HDPE) or glass container in good condition with a secure, screw-top cap.[4][12][13]

  • Labeling is Non-Negotiable: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Toxic," "Irritant").[4][14]

  • Maintain a Waste Log: Keep a log sheet affixed to the container to record the contents and approximate quantities as they are added. This is crucial for the final disposal manifest.

Section 4: Step-by-Step Disposal Protocol

This protocol covers the journey of the waste from its point of generation to its final accumulation point before pickup by environmental services.

  • At the Point of Generation (Satellite Accumulation Area - SAA):

    • Decontaminate Glassware: Rinse any glassware that contained the compound with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This rinseate is also considered halogenated waste and must be collected in the designated waste container.

    • Solid Waste: Collect any contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads from a small spill) in a separate, clearly labeled bag or container for "Solid Halogenated Waste."

    • Container Management: Keep the waste container tightly closed at all times, except when adding waste.[4][12][13] This minimizes the release of vapors. The SAA must be at or near the point of generation and under the control of the lab personnel.[15]

  • Storage and Accumulation:

    • Location: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials like acids and bases.[12]

    • Capacity Limits: Do not overfill the container. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[12]

    • Time Limits: Once a container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[12] Partially filled containers can remain in the SAA for up to one year.[12]

  • Transfer to Central Accumulation Area (CAA):

    • When the waste container is full or ready for pickup, ensure the cap is tightly sealed and the label is complete and legible.

    • Transport the container on a secondary containment cart to your institution's designated CAA for pickup by a licensed hazardous waste vendor.

Section 5: Emergency Procedures for Spills

Even with meticulous planning, accidents can happen. Being prepared is a key element of a safe lab.

  • Small Spills (Contained on the Bench):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

    • Gently sweep the absorbed material into a designated container for solid halogenated waste.

    • Wipe the area with a solvent-dampened cloth, and place the cloth in the solid waste container.

    • Wash the area with soap and water.

  • Large Spills (Outside of a Fume Hood):

    • Evacuate the laboratory immediately.

    • Alert others by activating the fire alarm if necessary.

    • Contact your institution's Environmental Health & Safety (EH&S) office and provide details of the spill.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical pathway for making correct disposal decisions for waste generated from work with this compound.

G Disposal Workflow for this compound cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Containment & Labeling cluster_3 Accumulation & Final Disposal start Waste Generation (e.g., unused reagent, reaction mixture, contaminated materials) q1 Is the waste primarily solid or liquid? start->q1 liquid_path Liquid Waste (e.g., reaction residues, solutions, solvent rinses) q1->liquid_path Liquid solid_path Solid Waste (e.g., contaminated gloves, paper, silica gel) q1->solid_path Solid liquid_container Place in a sealed, compatible container labeled: 'Hazardous Waste' 'Halogenated Organic Liquid Waste' List all chemical components. liquid_path->liquid_container solid_container Place in a sealed, compatible container labeled: 'Hazardous Waste' 'Halogenated Organic Solid Waste' List all chemical components. solid_path->solid_container saa Store container in designated Satellite Accumulation Area (SAA) within the lab. liquid_container->saa solid_container->saa q2 Is container full OR has it been in SAA for >1 year? saa->q2 q2->saa No caa Arrange for transfer to the Central Accumulation Area (CAA) for professional disposal. q2->caa Yes

Caption: Decision workflow for proper segregation and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.